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  • Product: methyl (E)-3-(3-aminophenyl)acrylate
  • CAS: 163487-10-3; 58186-45-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl (E)-3-(3-aminophenyl)acrylate: A Comprehensive Guide for Medicinal Chemistry

Executive Summary Methyl (E)-3-(3-aminophenyl)acrylate is an advanced organic building block characterized by its dual functional handles: a primary aniline moiety and an α,β -unsaturated methyl ester. This bifunctionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (E)-3-(3-aminophenyl)acrylate is an advanced organic building block characterized by its dual functional handles: a primary aniline moiety and an α,β -unsaturated methyl ester. This bifunctionality makes it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, targeted covalent inhibitors, and novel antimicrobial agents[1]. This technical guide delineates its physicochemical properties, structural causality, and field-proven synthetic methodologies.

Molecular Architecture & Physicochemical Properties

The structural framework of methyl (E)-3-(3-aminophenyl)acrylate dictates its chemical behavior. The molecule features a trans-alkene ( E -isomer) which ensures maximum orbital overlap between the aromatic π -system and the carbonyl group, conferring thermodynamic stability.

Causality of Electronic Effects: The amino group is positioned meta to the acrylate substituent. Unlike a para or ortho positioning, the meta-amino group donates electron density to the aromatic ring via resonance that does not directly conjugate with the acrylate β -carbon. This preserves the electrophilicity of the acrylate double bond, making it highly susceptible to Michael additions, while simultaneously maintaining the nucleophilicity of the aniline nitrogen for acylation or reductive amination.

Causality of Storage Requirements: The compound must be stored at 4 °C and protected from light[2]. The aniline moiety is prone to atmospheric oxidation, which can lead to the formation of colored azo or quinoid impurities. Furthermore, the unhindered acrylate group is susceptible to radical-induced auto-polymerization upon UV exposure.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name Methyl (E)-3-(3-aminophenyl)prop-2-enoate
CAS Registry Number 163487-10-3
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES COC(=O)/C=C/C1=CC(=CC=C1)N
Stereochemistry Trans ( E -isomer)
Purity (Commercial Standard) 95% to 97%
Storage Conditions 4 °C, protect from light

Synthesis Workflows & Mechanistic Insights

The most robust and atom-economical route to methyl (E)-3-(3-aminophenyl)acrylate is the palladium-catalyzed Mizoroki-Heck cross-coupling between 3-bromoaniline and methyl acrylate[3].

Causality in Experimental Design: Palladium acetate (Pd(OAc)₂) is utilized as the precatalyst. Tri-o-tolylphosphine (P(o-tol)₃) is often selected as the ligand because its steric bulk facilitates the rapid reductive elimination of the product, preventing catalyst poisoning. A mild base, such as triethylamine (Et₃N), is employed to neutralize the hydrobromic acid generated during β -hydride elimination, thus regenerating the active Pd(0) species. The reaction is highly stereoselective, yielding exclusively the E -isomer due to the steric repulsion between the aromatic ring and the ester group in the transition state prior to β -hydride elimination.

HeckCycle Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII_Ox + 3-Bromoaniline (Oxidative Addition) PdII_Pi Pd(II) π-Complex (Olefin Coordination) PdII_Ox->PdII_Pi + Methyl Acrylate PdII_Ins Pd(II) Alkyl Complex (Migratory Insertion) PdII_Pi->PdII_Ins Migratory Insertion PdII_Elim Pd(II) Hydride (β-Hydride Elimination) PdII_Ins->PdII_Elim β-Hydride Elimination PdII_Elim->Pd0 Base (Et3N) Reductive Elimination (- HBr) Product Methyl (E)-3-(3-aminophenyl)acrylate (Product) PdII_Elim->Product Dissociation

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction yielding the target acrylate.

Protocol 1: Heck Cross-Coupling Synthesis

Self-Validating System: This protocol incorporates in-process TLC monitoring and post-reaction NMR validation to ensure structural integrity and stereochemical purity.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (10.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.5 mmol, 5 mol%), and P(o-tol)₃ (1.0 mmol, 10 mol%).

  • Solvent & Reagent Addition: Evacuate and backfill the flask with dry N₂ three times. Add anhydrous DMF (20 mL), followed by methyl acrylate (15.0 mmol, 1.5 equiv) and Et₃N (20.0 mmol, 2.0 equiv) via syringe.

  • Reaction Execution: Heat the stirred mixture to 90 °C in an oil bath. Causality: Heating is strictly required to overcome the activation energy barrier of the oxidative addition step for aryl bromides[3].

  • In-Process Monitoring: After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The disappearance of the 3-bromoaniline spot (visualized under UV 254 nm and ninhydrin stain) validates reaction completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Wash the filtrate with distilled water (3 × 30 mL) to remove DMF and Et₃N salts, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Validation: Confirm the E -geometry via ¹H NMR (CDCl₃). The vinylic protons should exhibit a coupling constant ( J ) of approximately 16.0 Hz, definitively proving the trans configuration.

Reactivity & Downstream Applications in Drug Discovery

The orthogonal reactivity of the amine and the α,β -unsaturated ester enables divergent synthetic pathways.

  • Amide Coupling for Kinase Inhibitors: The aniline nitrogen readily undergoes acylation with acyl chlorides or carboxylic acids to generate amides. These motifs are ubiquitous in hinge-binding fragments of kinase inhibitors.

  • Diazotization: Treatment with sodium nitrite (NaNO₂) and HCl yields a diazonium salt. This intermediate can be converted into triazenes, hydrazines, or undergo Sandmeyer/Suzuki cross-coupling reactions to build biphenyl scaffolds[4][5].

  • Michael Additions: The acrylate acts as a Michael acceptor. Thiol or amine nucleophiles can attack the β -carbon, generating diverse substituted propanoate derivatives used in targeted covalent inhibitors (TCIs).

Pathways Core Methyl (E)-3-(3-aminophenyl)acrylate Amide Amide Derivatives (Kinase Inhibitors) Core->Amide Acylation / Amide Coupling Diazo Diazonium Salts (Triazenes/Hydrazines) Core->Diazo NaNO2, HCl (Diazotization) Michael Michael Adducts (β-Substituted Esters) Core->Michael Nucleophilic Addition (Acrylate Reactivity) Acid (E)-3-(3-aminophenyl)acrylic acid (3-ACA) Core->Acid Ester Hydrolysis (LiOH/H2O)

Figure 2: Divergent synthetic pathways from the core molecule in medicinal chemistry.

Protocol 2: Standard Amide Coupling Workflow

Self-Validating System: This protocol utilizes acid-base extraction for primary purification and LC-MS for mass validation.

  • Activation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester. Causality: HATU ensures rapid activation while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

  • Coupling: Add methyl (E)-3-(3-aminophenyl)acrylate (1.0 equiv) to the mixture. Stir for 4-6 hours.

  • Validation: Quench with saturated NaHCO₃. Extract with DCM, wash with 1M HCl (to remove unreacted amine), and dry over MgSO₄. The product identity is confirmed via LC-MS, observing the [M+H]⁺ peak corresponding to the specific amide product.

References

  • Title: Identification and Analysis of the Biosynthetic Gene Cluster for the Hydrazide-Containing Aryl Polyene Spinamycin | ACS Chemical Biology Source: acs.org URL: [Link]

  • Title: From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids - Frontiers Source: frontiersin.org URL: [Link]

  • Title: Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC Source: nih.gov URL: [Link]

  • Title: Ligand-Free Heck Reaction: Pd(OAc) 2 as an Active Catalyst Revisited - ResearchGate Source: researchgate.net URL: [Link]

Sources

Exploratory

Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3): A Comprehensive Technical Guide on its Synthesis and Role as a Bifunctional Building Block

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3) is a premier...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3) is a premier example of such a scaffold[1]. Featuring both a nucleophilic aniline moiety and an electrophilic/derivatizable α,β-unsaturated ester, this compound is a critical intermediate in the synthesis of targeted therapeutics—most notably, Histone Deacetylase (HDAC) inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural utility in drug design, and field-proven synthetic methodologies, ensuring that researchers can seamlessly integrate this compound into their discovery pipelines.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of methyl (E)-3-(3-aminophenyl)acrylate is essential for predicting its behavior in organic synthesis and its pharmacokinetic potential as a structural fragment. The data below summarizes its core metrics[2].

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
Chemical Name Methyl (E)-3-(3-aminophenyl)acrylateStandard IUPAC nomenclature.
CAS Number 163487-10-3Unique registry identifier[1].
Molecular Formula C₁₀H₁₁NO₂Defines the atomic composition[3].
Molecular Weight 177.20 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[2].
SMILES COC(=O)/C=C/C1=CC(=CC=C1)NEncodes the rigid (E)-alkene geometry[2].
LogP 1.455Optimal lipophilicity for cell membrane permeability[2].
Topological Polar Surface Area 52.32 ŲFavorable TPSA for oral bioavailability[2].
H-Bond Donors / Acceptors 1 / 3Provides necessary interaction points for target binding[2].

Mechanistic Role in Drug Discovery: The HDAC Inhibitor Paradigm

The primary application of methyl (E)-3-(3-aminophenyl)acrylate is acting as the foundational scaffold for HDAC inhibitors. The architecture of HDAC enzymes features a narrow, hydrophobic channel leading to a catalytic zinc ion (Zn²⁺) at the base, and a wider surface recognition domain at the rim.

This molecule perfectly maps to the classic HDAC inhibitor pharmacophore:

  • The Acrylate Motif (ZBG Precursor): The methyl ester is readily converted into a hydroxamic acid (-CONHOH). The resulting α,β-unsaturated hydroxamate acts as a potent Zinc-Binding Group (ZBG), chelating the Zn²⁺ ion. The rigid trans (E) double bond is critical; it limits the conformational degrees of freedom, significantly reducing the entropic penalty upon binding to the active site.

  • The 3-Amino Group (Linker/Cap Attachment): The meta-substituted aniline provides a highly reactive nucleophilic handle. Through amidation or sulfonylation, bulky aromatic "cap" groups can be attached. These caps interact with the surface recognition domain of the HDAC enzyme, dictating isoform selectivity.

G Cap Surface Recognition Cap (Attached via Amidation) Linker Linker Region (3-Aminophenyl scaffold) Cap->Linker Amide/Sulfonamide bond ZBG Zinc-Binding Group (ZBG) (Hydroxamic Acid from Acrylate) Linker->ZBG Covalent backbone HDAC HDAC Active Site (Zn2+ Ion) ZBG->HDAC Chelation

Fig 1: Pharmacophore model demonstrating the structural role of the compound in HDAC inhibitors.

Synthetic Methodologies: The Mizoroki-Heck Cross-Coupling

The most efficient, scalable, and atom-economical route to synthesize methyl (E)-3-(3-aminophenyl)acrylate is via the Palladium-catalyzed Mizoroki-Heck reaction between 3-bromoaniline and methyl acrylate[4].

Causality in Experimental Design
  • Why Palladium Acetate (Pd(OAc)₂)? It serves as a highly active, ligand-free or ligand-compatible pre-catalyst that readily reduces to the active Pd(0) species in situ[4].

  • Why K₃PO₄ in DMAc? Research demonstrates that K₃PO₄ provides superior base efficiency in stabilizing the catalytic cycle without coordinating too strongly to the Pd center, while N,N-Dimethylacetamide (DMAc) offers the optimal polarity and boiling point for the 90–110 °C reaction window[4].

Step-by-Step Protocol: Heck Reaction

This protocol is designed as a self-validating system; color changes and TLC monitoring provide real-time feedback.

  • Reagent Preparation: In an oven-dried 100 mL Schlenk flask under an inert Argon atmosphere, add 3-bromoaniline (10.0 mmol, 1.0 equiv) and methyl acrylate (15.0 mmol, 1.5 equiv).

  • Catalyst & Base Loading: Add Pd(OAc)₂ (0.1 mmol, 1 mol%) and anhydrous K₃PO₄ (20.0 mmol, 2.0 equiv)[4].

  • Solvent Addition: Inject 25 mL of anhydrous DMAc. The mixture will initially appear as a pale yellow suspension.

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. The solution will darken to a deep brown/black, indicating the formation of the active Pd species. Stir for 12–16 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the disappearance of the 3-bromoaniline spot (R_f ~0.6) validates completion.

  • Workup: Cool to room temperature. Dilute the mixture with 100 mL of Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and insoluble salts. Wash the filtrate sequentially with distilled water (3 × 50 mL) to remove the DMAc, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes gradient). The product elutes as a pale yellow solid.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd 1. Oxidative Addition (3-Bromoaniline adds to Pd) Pd0->OxAdd PdII_1 Pd(II) Aryl Complex OxAdd->PdII_1 MigIns 2. Migratory Insertion (Methyl Acrylate coordinates) PdII_1->MigIns PdII_2 Pd(II) Alkyl Complex MigIns->PdII_2 BetaElim 3. β-Hydride Elimination PdII_2->BetaElim Product Product Release Methyl (E)-3-(3-aminophenyl)acrylate BetaElim->Product Regen 4. Reductive Elimination / Base (Regenerates Pd(0) via K3PO4) BetaElim->Regen Regen->Pd0

Fig 2: The catalytic cycle of the Mizoroki-Heck reaction yielding the target acrylate.

Downstream Derivatization: Hydroxaminolysis Workflow

To unlock the biological activity of the synthesized scaffold, the methyl ester must be converted to a hydroxamic acid after the aniline group has been capped.

Step-by-Step Protocol: Hydroxamic Acid Conversion
  • Preparation: Dissolve the N-capped derivative of methyl (E)-3-(3-aminophenyl)acrylate (1.0 equiv) in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) to ensure complete solubility.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of Hydroxylamine hydrochloride (NH₂OH·HCl, 10.0 equiv), followed dropwise by a pre-chilled solution of Potassium Hydroxide (KOH, 20.0 equiv) in Methanol.

    • Causality Note: The massive excess of base is required to neutralize the HCl salt, deprotonate the hydroxylamine to make it highly nucleophilic, and drive the equilibrium of the transamidation.

  • Execution: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by LC-MS (look for the[M+H]⁺ shift corresponding to the loss of -OCH₃ and addition of -NHOH).

  • Isolation: Neutralize the reaction carefully with 1N HCl to pH ~6. The hydroxamic acid product will typically precipitate out of the aqueous/methanolic mixture. Filter, wash with cold water, and dry under a high vacuum.

Analytical Characterization & Validation

To ensure the integrity of the synthesized methyl (E)-3-(3-aminophenyl)acrylate, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of this molecule is the (E)-alkene geometry. Look for two distinct doublets at approximately δ 6.40 ppm and δ 7.65 ppm . The coupling constant (J) must be ~16.0 Hz , which mathematically validates the trans configuration (a cis configuration would yield a J value of ~10 Hz). The methoxy ester protons will appear as a sharp singlet at δ 3.80 ppm , and the broad singlet for the -NH₂ group will appear around δ 3.70 ppm (exchangeable with D₂O).

  • LC-MS (ESI+): The chromatogram should display a single sharp peak with a mass-to-charge ratio (m/z) of 178.2[M+H]⁺ .

References

  • ResearchGate / Literature . Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited. Retrieved from:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Molecular Structure and Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Abstract Methyl (E)-3-(3-aminophenyl)acrylate is a substituted cinnamate derivative of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

Methyl (E)-3-(3-aminophenyl)acrylate is a substituted cinnamate derivative of significant interest as a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and pharmacologically active molecules. This guide provides an in-depth analysis of its molecular architecture, validated protocols for its synthesis, and a thorough characterization of its spectroscopic properties. By integrating mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of Aminocinnamates

Substituted acrylates, particularly those derived from aminocinnamic acid, represent a critical class of intermediates in medicinal chemistry and materials science.[1][2][3] The presence of three key functional domains—the aromatic amine, the conjugated alkene, and the methyl ester—within methyl (E)-3-(3-aminophenyl)acrylate imparts a unique and highly tunable reactivity profile. The nucleophilic amino group, the electrophilic β-carbon of the acrylate system, and the dienophilic potential of the double bond allow for a diverse array of chemical transformations. This guide will deconstruct the molecule's structure to provide a foundational understanding of its properties and synthetic utility.

Molecular Structure and Physicochemical Properties

The structural integrity of methyl (E)-3-(3-aminophenyl)acrylate is defined by the spatial arrangement of its constituent parts. The molecule consists of a benzene ring substituted with an amino group at the meta-position relative to a propenoate side chain. The stereochemistry of the carbon-carbon double bond is exclusively the trans or (E)-isomer, a feature that is critical for its reactivity and is typically dictated by the synthesis method.[4][5]

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=solid];

// Define nodes for atoms with labels C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.5,-1.4!"]; // Alkene C alpha C8 [label="C", pos="-2.7,-0.7!"]; // Alkene C beta C9 [label="C", pos="-4.0,-1.4!"]; // Carbonyl C O1 [label="O", pos="-4.0,-2.5!"]; // Carbonyl O O2 [label="O", pos="-5.2,-0.7!"]; // Ester O C10 [label="CH₃", pos="-6.4,-1.4!"]; // Methyl C N1 [label="NH₂", pos="3.6,-2.1!"]; // Amino N

// Define nodes for hydrogens on the ring for clarity (optional) H1 [label="H", pos="-0.6,0.5!"]; H2 [label="H", pos="1.2,1.6!"]; H3 [label="H", pos="3.0,0.5!"]; H4 [label="H", pos="1.2,-3.0!"];

// Define nodes for hydrogens on the alkene H5 [label="H", pos="-1.5,-2.3!"]; // H on C alpha H6 [label="H", pos="-2.7,0.2!"]; // H on C beta

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; O2 -- C10; C4 -- N1;

// Draw implicit hydrogens C1 -- H1; C2 -- H2; C3 -- H3; C5 -- H4; C7 -- H5; C8 -- H6; } Caption: 2D molecular structure of methyl (E)-3-(3-aminophenyl)acrylate.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[6][7]
Molecular Weight 177.20 g/mol [6]
CAS Number 163487-10-3[6][7]
Appearance Solid
SMILES COC(=O)/C=C/C1=CC(=CC=C1)N[6][7]
InChIKey VCSGRXIKJCLEAN-AATRIKPKSA-N
Topological Polar Surface Area 52.32 Ų[6]
LogP (Computed) 1.455[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Synthesis Methodologies: A Comparative Analysis

The synthesis of methyl (E)-3-(3-aminophenyl)acrylate can be approached through several established organometallic and classical organic reactions. The choice of method often depends on substrate availability, desired scale, and tolerance of functional groups.

Preferred Method: Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful and highly reliable method for forming carbon-carbon bonds between aryl halides and alkenes.[4][8] This approach is particularly advantageous for synthesizing the target compound with high stereoselectivity, yielding predominantly the (E)-isomer.[4] The reaction couples 3-bromoaniline or 3-iodoaniline with methyl acrylate.

// Workflow connections ArylHalide -> Solvent; Acrylate -> Solvent; Catalyst -> Solvent; Base -> Solvent; Solvent -> Temperature [label="Stirring"]; Temperature -> Workup [label="Reaction Completion"]; Workup -> Purification; Purification -> Product; } Caption: General workflow for the Heck reaction synthesis.

Detailed Experimental Protocol (Heck Reaction):

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromoaniline (1.0 eq), Palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base such as triethylamine (2.0-3.0 eq).[8][9]

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous solvent (e.g., DMF or acetonitrile) via syringe, followed by methyl acrylate (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure (E)-isomer.

Alternative Method: The Wittig Reaction

The Wittig reaction provides an alternative pathway, particularly useful when starting from an aldehyde.[10][11] This reaction involves the coupling of 3-aminobenzaldehyde with a phosphorus ylide, typically derived from a methyl haloacetate.[12][13] A key advantage is the unambiguous placement of the double bond.[11]

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane.[13] This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11][13] Stabilized ylides, such as the one derived from methyl bromoacetate, generally favor the formation of the (E)-alkene.[5]

Structural Elucidation via Spectroscopy

Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7-3.8 ppm.

    • Two doublets for the vinyl protons (-CH=CH-) between 6.3 and 7.8 ppm. The large coupling constant (J ≈ 16 Hz) between these protons is definitive proof of the (E)-stereochemistry.

    • A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on solvent and concentration.

    • A complex multiplet pattern in the aromatic region (approx. 6.6-7.3 ppm) corresponding to the four protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon spectrum will corroborate the structure, showing distinct signals for the carbonyl carbon (~167 ppm), the alkene carbons (~118 and ~144 ppm), the aromatic carbons, and the methyl ester carbon (~52 ppm).[14]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.[15]

  • N-H Stretch: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the ester carbonyl group.[15][16]

  • C=C Stretch: A peak around 1630-1650 cm⁻¹ for the alkene double bond.

  • C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region associated with the C-O stretching of the ester.[15]

  • =C-H Bend (trans): A strong peak around 980 cm⁻¹ indicative of the out-of-plane bending of the trans-disubstituted alkene, further confirming the (E)-geometry.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[17][18]

  • Electron Impact (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 177, corresponding to the molecular formula C₁₀H₁₁NO₂.[14]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition.[18]

Applications and Future Directions

Methyl (E)-3-(3-aminophenyl)acrylate is a valuable precursor for a range of complex molecules.

  • Heterocyclic Synthesis: The amine and acrylate functionalities can be used in tandem to construct nitrogen-containing heterocyles like quinolines, indoles, and benzodiazepines through cyclization reactions.

  • Pharmaceutical Scaffolds: As a functionalized aniline, it serves as a starting point for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active compounds.

  • Polymer and Materials Science: Acrylate monomers are fundamental to polymer chemistry. The amino group provides a site for further functionalization, allowing for the creation of specialty polymers with unique optical or binding properties.

Future research will likely focus on developing more sustainable, catalytic methods for its synthesis and exploring its utility in creating novel materials and therapeutics through late-stage functionalization.

Safety and Handling

Methyl (E)-3-(3-aminophenyl)acrylate is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store the compound at 4°C, protected from light.[6]

References

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-c
  • Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
  • Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP.
  • Heck Reaction.Organic Chemistry Portal.
  • Methyl (E)-3-(3-aminophenyl)
  • Wittig Reaction with Pivalaldehyde.Scribd.
  • (E)-Methyl 3-(3-aminophenyl)
  • Methyl (E)-3-(3-aminophenyl)
  • Additional experimental d
  • Methyl 3-(3-aminophenyl)
  • Wittig reaction.Wikipedia.
  • The Wittig Reaction.KPU Pressbooks.
  • Wittig Reaction - Examples and Mechanism.Master Organic Chemistry.
  • Wittig Reaction.Organic Chemistry Portal.
  • (E)-Methyl 3-(3-aminophenyl)
  • Methyl 3-(2-aminophenyl)
  • Synthesis, Properties, and Applications of Amino Acids Based Surfactants: A Review.
  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation.
  • Methyl acryl
  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chrom
  • Methyl methacryl
  • New Methods in the Synthesis of (Meth)
  • Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry.PMC.
  • Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)
  • Infrared spectrum of methyl methacrylate (black line), methyl acrylate (red line), and polymer resin (blue line).
  • Infrared Spectroscopy of Polymers X: Polyacryl
  • Methyl acryl
  • Amino Acid-Based Surfactants: Enzymatic Synthesis, Properties and Potential Applications.

Sources

Exploratory

The Discovery, Synthesis, and Application of Methyl (E)-3-(3-aminophenyl)acrylate: A Technical Whitepaper

Executive Summary Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) is a highly versatile, unnatural amino-cinnamate derivative that has evolved from a niche organic building block into a critical intermediate in b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3) is a highly versatile, unnatural amino-cinnamate derivative that has evolved from a niche organic building block into a critical intermediate in both advanced pharmaceutical synthesis and materials science[1]. Characterized by its orthogonal reactive sites—a primary aniline, a trans-alkene, and a methyl ester—this molecule enables complex, multi-step synthetic architectures. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, structural logic, and field-proven synthetic protocols surrounding this compound, providing a self-validating framework for researchers utilizing it in drug development and optical materials.

Historical Context & Discovery

The exploration of cinnamic acid derivatives dates back to the 19th century, but the demand for highly functionalized, multi-reactive variants surged with the advent of complex natural product synthesis. The foundational synthesis and formal description of methyl 3-aminocinnamate were documented by Risitano et al. in 1979 in the Journal of the Chemical Society, Perkin Transactions 1[2].

The compound's historical significance was cemented in the early 2000s during the pursuit of the total synthesis of the Celogentin and Moroidin family of anti-mitotic cyclic peptides[3]. Moroidin, a highly potent octapeptide, was first isolated in 1986 by Williams and co-workers from the leaves of the Australian rainforest bush Laportea moroides (the "gympie-gympie" stinging tree)[4]. The biological activity of moroidin—which causes intense, long-lasting pain via vasodilation and piloerection—spurred massive interest in its total synthesis[4]. The primary synthetic bottleneck was the construction of its highly substituted central tryptophan core. Methyl (E)-3-(3-aminophenyl)acrylate emerged as the definitive precursor to construct this core via palladium-catalyzed Larock heteroannulation[5].

Chemical Properties & Structural Logic

The utility of methyl (E)-3-(3-aminophenyl)acrylate lies in the causality of its structural features. Every functional group serves a distinct, orthogonal purpose during downstream synthesis.

  • The (E)-Alkene Geometry: Thermodynamically favored, the trans-geometry is essential for maintaining the rigid spatial orientation required for downstream macrocyclization in cyclic peptide synthesis[4].

  • The Methyl Ester: Acts as a robust protecting group for the carboxylic acid, preventing unwanted amidation or polymerization during the functionalization of the aniline ring.

  • The Meta-Amino Group: Provides a strongly nucleophilic handle that directs regioselective electrophilic aromatic substitution (e.g., iodination) to the para position relative to the amine, perfectly setting up the molecule for cross-coupling[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl (E)-3-(3-aminophenyl)acrylate

PropertyValueAnalytical Significance
IUPAC Name Methyl (E)-3-(3-aminophenyl)prop-2-enoateDefines exact connectivity and stereochemistry.
CAS Number 163487-10-3Primary identifier for commercial sourcing[1].
Molecular Formula C10H11NO2Confirms atomic composition.
Molecular Weight 177.20 g/mol Target mass for ESI-MS validation.
Purity (Commercial) ≥ 95%Minimum threshold for catalytic cross-coupling[1].
Appearance Off-white to pale yellow solidVisual indicator of oxidation/degradation.

Experimental Protocols & Methodologies

To synthesize this building block from commercially available starting materials, one must navigate the challenge of reducing a nitro group without reducing the conjugated alkene. The following protocol is a self-validating system designed for absolute chemoselectivity.

Protocol: Chemoselective Synthesis from (E)-3-nitrocinnamic acid

Objective: Synthesize methyl (E)-3-(3-aminophenyl)acrylate while preserving the α,β-unsaturated double bond[3]. Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H2) is contraindicated because it will indiscriminately reduce both the nitro group and the alkene. Therefore, a dissolving metal reduction utilizing Iron powder in an acidic medium is selected. This method relies on single-electron transfer from Fe(0) directly to the nitro group, which is highly chemoselective and leaves the alkene intact[5].

Step-by-Step Methodology:

  • Esterification Activation: Suspend (E)-3-nitrocinnamic acid (1.0 eq, ~25.0 mmol) in anhydrous methanol (50 mL) at 0°C[3].

  • In-Situ Acyl Chloride Formation: Slowly add thionyl chloride (SOCl2, 1.1 eq) dropwise. Causality: SOCl2 generates HCl in situ and forms a highly reactive acyl chloride intermediate, driving the esterification to 100% completion[5].

  • Esterification Completion: Allow the reaction to warm to room temperature and stir for 4 hours under a nitrogen atmosphere. Concentrate under vacuum to yield crude methyl (E)-3-nitrocinnamate[3].

  • Reduction Setup: Dissolve the crude intermediate in a mixture of absolute ethanol (200 mL) and glacial acetic acid (20 mL)[3].

  • Chemoselective Reduction: Add Iron powder (approx. 3.5 eq, 86.4 mmol). Heat the suspension to reflux under nitrogen overnight[3].

  • Workup & Phase Separation: Cool the mixture and concentrate. Dilute the dark brown residue with ethyl acetate. Critical Step: Add saturated aqueous NaHCO3 to adjust the pH to ~8[5]. Extract with ethyl acetate, dry over sodium sulfate, and purify via silica gel chromatography.

Systemic Validation Checkpoints
  • In-Process Visual Validation: The reaction mixture must darken significantly during the iron reduction, indicating the formation of iron oxides and the active progression of the electron transfer[5].

  • Phase-Driven Validation: Adjusting the pH to ~8 ensures the newly formed amine is deprotonated (free base form) and partitions exclusively into the organic phase, while iron salts precipitate or remain in the aqueous phase[4].

  • Spectroscopic Validation (1H NMR): The final product must exhibit characteristic trans-alkene doublets ( J≈16.0 Hz) around 6.4 ppm and 7.6 ppm. The preservation of these doublets is the ultimate proof that the chemoselective reduction was successful[3].

SynthesisWorkflow N1 (E)-3-nitrocinnamic acid N2 Esterification (SOCl2, MeOH, 0°C to RT) N1->N2 N3 Methyl (E)-3-nitrocinnamate N2->N3 Acyl chloride intermediate N4 Chemoselective Reduction (Fe powder, EtOH, AcOH, Reflux) N3->N4 N5 Methyl (E)-3-(3-aminophenyl)acrylate N4->N5 Preserves (E)-alkene

Workflow for the chemoselective synthesis of methyl (E)-3-(3-aminophenyl)acrylate.

Downstream Applications: Drug Development & Materials Science

The true value of methyl (E)-3-(3-aminophenyl)acrylate is realized in its downstream applications, bridging the gap between biological therapeutics and advanced optical materials.

Pharmaceuticals (Peptide Synthesis): To synthesize the central tryptophan core of the celogentin/moroidin cyclic peptides, the aniline ring of our target molecule undergoes regioselective iodination to form methyl (E)-3-amino-4-iodocinnamate[5]. This intermediate is then subjected to a Larock Annulation —a powerful palladium-catalyzed heteroannulation with a propargylglycine derivative—to construct the highly substituted indole ring of the tryptophan core[3].

Materials Science (Photo-Alignment Films): Beyond drug discovery, cinnamate derivatives are famous for undergoing [2+2] photocycloaddition upon UV irradiation. Recent patents detail the use of methyl 3-aminocinnamate derivatives in cured-film-forming compositions[6]. These are utilized as photo-alignment layers in liquid crystal displays (LCDs) and phase-difference optical materials, where the primary amine provides a critical tethering point for alkoxysilyl groups to covalently bind to glass substrates[7].

ApplicationLogic Core Methyl (E)-3-(3-aminophenyl)acrylate Iodination Regioselective Iodination Core->Iodination Materials Photo-Alignment Films Core->Materials [2+2] Photocycloaddition IodoIntermediate Methyl (E)-3-amino-4-iodocinnamate Iodination->IodoIntermediate Larock Larock Annulation (Pd-catalyzed) IodoIntermediate->Larock Peptide Celogentin/Moroidin Core Larock->Peptide Cross-coupling

Downstream applications in peptide synthesis and advanced materials.

Conclusion

Methyl (E)-3-(3-aminophenyl)acrylate stands as a testament to the power of rational structural design in organic chemistry. By combining a protected carboxylic acid, a rigid trans-alkene, and a highly directing meta-aniline group, it serves as an indispensable node in the synthesis of both complex anti-mitotic peptides and next-generation optical materials. Mastery of its chemoselective synthesis and orthogonal reactivity is a mandatory competency for advanced researchers in these fields.

References

  • Risitano, F., Grassi, G., Fati, F., Caruso, F., & Lo Vecchio, G. (1979). Synthesis and reactions of aziridine-2-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 1522. URL: [Link]

  • Australian Journal of Chemistry. (2006). Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides. ConnectSci. URL:[Link]

  • Google Patents. (2015). CN104755571A - Cured-film-forming composition, alignment material, and phase-difference material.

Sources

Foundational

potential research areas for methyl (E)-3-(3-aminophenyl)acrylate

Strategic Applications of Methyl (E)-3-(3-aminophenyl)acrylate in Advanced Therapeutics and Chemical Biology Executive Summary As a Senior Application Scientist, I frequently encounter building blocks that offer orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of Methyl (E)-3-(3-aminophenyl)acrylate in Advanced Therapeutics and Chemical Biology

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that offer orthogonal reactivity, but few present the precise chemoselectivity of methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3)[1]. This compound features two distinct, highly tunable reactive centers: a meta-substituted nucleophilic aniline and an electrophilic α,β -unsaturated methyl ester. Crucially, the meta-relationship prevents direct resonance delocalization of the nitrogen lone pair into the ester carbonyl. This lack of cross-conjugation preserves the pronounced electrophilicity of the Michael acceptor while maintaining the nucleophilicity of the amino group, making it an exceptional scaffold for drug discovery, biocatalysis, and materials science.

Structural & Mechanistic Profiling

The strategic value of methyl (E)-3-(3-aminophenyl)acrylate lies in its capacity for sequential, chemoselective functionalization.

  • The m-Amino Group: Acts as an ideal anchor for Buchwald-Hartwig cross-couplings, reductive aminations, or acylations. Because the methyl ester protects the carboxylate moiety, the amino group can be derivatized without the risk of unwanted self-condensation or polymerization[2].

  • The Acrylate Moiety: The methyl ester is sterically unencumbered, allowing for mild alkaline hydrolysis (e.g., using LiOH) that preserves the delicate alkene geometry. Furthermore, it serves as a direct precursor for hydroxamic acids or as a Michael acceptor for targeted covalent inhibitors (TCIs).

Reactivity Core Methyl (E)-3-(3-aminophenyl)acrylate Amino m-Amino Group (Nucleophile) Core->Amino Acrylate Acrylate Moiety (Electrophile) Core->Acrylate Amidation Amidation / Coupling Amino->Amidation Diazotization Enzymatic Diazotization Amino->Diazotization Hydroxamate Hydroxamate Formation Acrylate->Hydroxamate Thiol Michael Addition Acrylate->Thiol

Fig 1. Divergent and orthogonal reactivity pathways of the core molecule.

Research Vector I: Epigenetic Modulators (HDAC Inhibitors)

Histone Deacetylase (HDAC) inhibitors, such as Belinostat and Panobinostat, rely on a cinnamic hydroxamic acid pharmacophore to chelate the zinc ion in the enzyme's active site. Methyl (E)-3-(3-aminophenyl)acrylate is the perfect precursor for synthesizing next-generation "reverse-sulfonamide" or amide-linked HDAC inhibitors.

By utilizing the meta-amino group to attach bulky, hydrophobic cap groups, researchers can probe the outer rim of the HDAC active site. The methyl ester is subsequently converted directly into a hydroxamic acid using hydroxylamine and a strong base. The meta-substitution alters the spatial trajectory of the cap group compared to traditional para-substituted analogs, often yielding enhanced isoform selectivity (e.g., favoring HDAC6 over HDAC1).

HDAC_Pathway Analog Hydroxamate Analog HDAC HDAC Enzyme (Zn2+) Analog->HDAC Chelates Zn2+ Chromatin Chromatin Relaxation HDAC->Chromatin Inhibits Deacetylation Transcription Gene Transcription Chromatin->Transcription Promotes Apoptosis Tumor Cell Apoptosis Transcription->Apoptosis Induces

Fig 2. Pharmacological mechanism of HDAC inhibition by cinnamic hydroxamates.

Research Vector II: Antimicrobial Metal-Organic Frameworks (MOFs)

Beyond traditional small-molecule therapeutics, aminocinnamic acid derivatives are gaining traction in materials science and inorganic chemistry. Upon mild hydrolysis of the methyl ester, the resulting 3-aminocinnamate anion serves as a highly effective bidentate or bridging ligand.

Recent studies have demonstrated that combining zinc nitrate with 3-aminocinnamic acid leads to the formation of 2D and 3D Metal-Organic Frameworks (MOFs), such as [Zn(3−AC)2​]⋅2H2​O [3]. These structures act as antimicrobial reservoirs. The causality here is synergistic: the MOF slowly releases Zn2+ ions (which disrupt microbial membranes and respiratory enzymes) alongside the cinnamic acid derivative, resulting in potent planktonic cell killing and biofilm inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus[4].

Research Vector III: Biocatalytic Diazotization & N-N Bond Formation

In the realm of chemical biology, the enzymatic formation of nitrogen-nitrogen (N-N) bonds is a frontier research area. The free acid derivative of our core molecule (3-aminocinnamic acid) has been identified as a validated substrate for SpiA7 , an AMP-dependent ligase involved in the biosynthesis of the aryl polyene spinamycin[5].

SpiA7 catalyzes the diazotization of the meta-amino group using nitrous acid (derived from the ANS pathway) and ATP. This biocatalytic approach allows researchers to synthesize complex diazo-compounds and hydrazides under mild, aqueous conditions, bypassing the need for harsh, explosive synthetic diazotization reagents like sodium nitrite in concentrated sulfuric acid[6].

Biocatalysis Substrate Methyl Ester Substrate Hydrolysis Alkaline Hydrolysis Substrate->Hydrolysis Deprotection FreeAcid 3-Aminocinnamic Acid Hydrolysis->FreeAcid Yields Enzyme SpiA7 + ATP + NaNO2 FreeAcid->Enzyme Recognition Diazo Diazo Intermediate Enzyme->Diazo N-N Bond Formation

Fig 3. Biocatalytic workflow for enzymatic diazotization using SpiA7.

Quantitative Data & Reactivity Metrics

Table 1: Physicochemical & Reactivity Profile

Property Value Mechanistic Implication
Molecular Weight 177.20 g/mol [1] High ligand efficiency; excellent starting point for fragment-based drug design.
LogP (Estimated) ~1.5 Favorable lipophilicity for cellular permeability before cap-group addition.
Ester Steric Hindrance Low (Methyl) Enables rapid, low-temperature aminolysis or hydrolysis without alkene degradation.

| Aniline Nucleophilicity | Moderate | Requires base (e.g., pyridine/DIPEA) for efficient acylation; prevents runaway poly-acylation. |

Table 2: Comparative Yields of Derivatization Protocols | Reaction Type | Reagents | Target Motif | Typical Yield | Causality for Yield | | :--- | :--- | :--- | :--- | :--- | | Sulfonylation | R−SO2​Cl , Pyridine, DCM | Cap Group (HDAC) | 85-90% | Pyridine acts as both base and nucleophilic catalyst, preventing ester hydrolysis. | | Hydroxaminolysis | NH2​OH⋅HCl , KOH, MeOH | Zinc-Binding Group | 70-80% | Direct conversion avoids the free acid intermediate, minimizing purification losses. | | Ester Hydrolysis | LiOH, THF/ H2​O | Free Acid (MOF/Enzyme) | >95% | LiOH is mild enough to prevent Michael addition of OH− to the acrylate double bond. |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of a Targeted Hydroxamate (HDAC Inhibitor Precursor)

This protocol directly converts the methyl ester to a hydroxamic acid after the amino group has been functionalized.

  • Preparation of Hydroxylamine Free Base: Suspend hydroxylamine hydrochloride (10.0 equiv) in anhydrous methanol. Cool to 0°C. Add potassium hydroxide (10.0 equiv) dissolved in a minimum volume of methanol dropwise.

    • Causality: KOH deprotonates the hydrochloride salt to generate the highly nucleophilic free hydroxylamine. The byproduct (KCl) precipitates out and must be filtered to prevent salt contamination in the final step.

  • Aminolysis: Dissolve the functionalized methyl (E)-3-(3-aminophenyl)acrylate derivative (1.0 equiv) in THF/MeOH (1:1). Add the freshly filtered hydroxylamine solution at 0°C.

    • Causality: The mixed solvent system ensures the organic ester remains fully dissolved while accommodating the polar hydroxylamine. Keeping the reaction at 0°C suppresses the competing Michael addition of hydroxylamine to the α,β -unsaturated double bond.

  • Quenching & Isolation: Stir for 2 hours, monitoring by LC-MS. Once the methyl ester is consumed, quench the reaction with 1M HCl to pH 6. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Biocatalytic Diazotization Assay using SpiA7

This protocol utilizes the free acid derivative for enzymatic N-N bond formation.

  • Substrate Preparation: Hydrolyze methyl (E)-3-(3-aminophenyl)acrylate using LiOH (1.5 equiv) in THF/ H2​O (3:1) for 4 hours at room temperature. Acidify to pH 4, extract, and isolate 3-aminocinnamic acid[2].

    • Causality: SpiA7 specifically recognizes the free carboxylate pharmacophore; the methyl ester will not bind to the enzyme's active site.

  • Enzymatic Reaction Setup: In a 1 mL reaction volume containing 50 mM Tris-HCl buffer (pH 7.5), add 1 mM 3-aminocinnamic acid, 5 mM ATP, 5 mM MgCl2​ , 5 mM NaNO2​ , and 10 μM purified SpiA7 enzyme[5].

    • Causality: Tris-HCl maintains the physiological pH required for SpiA7 stability. ATP and MgCl2​ are mandatory cofactors for the AMP-dependent ligase to activate the substrate, while NaNO2​ serves as the inorganic nitrogen donor.

  • Detection: Incubate at 30°C for 2 hours. Quench with an equal volume of methanol. Centrifuge to remove precipitated proteins and analyze the supernatant via HPLC-UV at 270 nm to detect the diazo-intermediate.

References

  • Title: (e)-methyl 3-(methoxy)acrylate - Sigma-Aldrich. Source: sigmaaldrich.com.
  • Title: Preparation of the Central Tryptophan Moiety of the Celogentin/Moroidin Family of Anti-Mitotic Cyclic Peptides. Source: Australian Journal of Chemistry.
  • Title: From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids. Source: Frontiers in Chemistry.
  • Title: Identification and Analysis of the Biosynthetic Gene Cluster for the Hydrazide-Containing Aryl Polyene Spinamycin. Source: ACS Chemical Biology.

Sources

Exploratory

The Aminophenyl Acrylate Scaffold: A Technical Guide to Bimodal Reactivity in Drug Discovery and Macromolecular Engineering

Executive Summary As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their versatility and translatability across different scientific domains. Aminophenyl acrylates—specifically isomers lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their versatility and translatability across different scientific domains. Aminophenyl acrylates—specifically isomers like methyl 3-(4-aminophenyl)acrylate and 2-aminophenyl acrylate—distinguish themselves through exceptional bimodal reactivity. By housing both an electrophilic acrylate moiety (a potent Michael acceptor) and a nucleophilic amino group within a single framework, these compounds serve as critical building blocks. This whitepaper synthesizes current literature to provide a rigorous, field-proven guide on leveraging aminophenyl acrylates in pharmaceutical development, complex N-heterocycle synthesis, and advanced antimicrobial polymer engineering.

Mechanistic Foundations: The Power of Orthogonal Reactivity

The synthetic utility of aminophenyl acrylates is fundamentally rooted in the orthogonal reactivity of their functional groups:

  • The Amino Group (-NH₂): Acts as a robust nucleophilic center, readily participating in substitution and condensation reactions. This allows for the rapid introduction of diverse pharmacophores or cross-linking agents.

  • The Acrylate Moiety (-COO-CH=CH₂): Functions as an electrophilic Michael acceptor, susceptible to attack by external nucleophiles. Furthermore, the vinylic double bond is primed for free-radical polymerization[1][2].

This dual nature enables the construction of highly complex architectures. For instance, 2-aminophenyl acrylates are utilized in tandem ring-opening and aza-Michael addition protocols to synthesize functionalized N-heterocycles, such as tetrahydrobenzoxazepines, tetrahydrobenzodiazepines, and benzothiazines, without the need for harsh metal catalysts[3][4].

G Core Aminophenyl Acrylate Scaffold Acrylate Acrylate Moiety (Michael Acceptor) Core->Acrylate Amino Amino Group (Nucleophilic Center) Core->Amino Heterocycles Aza-Michael Addition & Cyclization Acrylate->Heterocycles Polymerization Free-Radical Polymerization Acrylate->Polymerization Amino->Heterocycles Drugs Antiparasitic & Anticancer Agents Heterocycles->Drugs Polymers Quaternized Antimicrobial Polymers Polymerization->Polymers

Bimodal reactivity of aminophenyl acrylates driving drug and polymer synthesis.

Pharmaceutical Applications: Small Molecule Therapeutics

In modern drug design, aminophenyl acrylates are increasingly deployed as intermediates for multitarget drug candidates, particularly in oncology and infectious diseases[1].

Antiparasitic Agents: Recent rational drug design efforts have successfully coupled 2-(N-cyclicamino)quinolines with methyl (E)-3-(2/3/4-aminophenyl)acrylates. The mechanistic rationale is highly synergistic: the quinoline core provides a well-established antimalarial foundation (mimicking chloroquine), while the acrylate side chain modulates lipophilicity and acts as a covalent binder to parasitic targets. In vitro assays against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum and Trypanosoma brucei brucei demonstrated significant efficacy, with specific ortho- and meta-acrylate isomers emerging as highly potent lead candidates[5][6].

Anticancer Properties: Methyl 3-(4-aminophenyl)acrylate hydrochloride has been heavily investigated for its ability to inhibit tumor proliferation. In vitro studies across colon (HCT116), breast (MDA-MB-231), and lung (A549) cancer cell lines show IC₅₀ values in the micromolar range. The primary mechanism of action involves the disruption of the cell cycle and the induction of apoptosis[1].

Quantitative Structure-Activity Relationship (QSAR) Highlights
Compound / DerivativeTarget Organism / Cell LineBiological ActivityPrimary Application
meta-acrylate 24 (Quinoline hybrid) Plasmodium falciparum (3D7)IC₅₀ = 1.4 µMAntimalarial therapeutic[5][6]
ortho-acrylate 29 (Quinoline hybrid) Trypanosoma brucei bruceiIC₅₀ = 10.4 µMAntitrypanosomal agent[5][6]
Methyl 3-(4-aminophenyl)acrylate HCl HCT116, MDA-MB-231, A549Micromolar IC₅₀ rangeAnticancer (Apoptosis induction)[1]
Poly(p-ammoniumphenyl acrylate) Br⁻ Aspergillus niger, Citrobacter freundiiChain-length dependent MICAntimicrobial surface coatings[2]

Macromolecular Engineering: Antimicrobial Polymers

Beyond small molecules, aminophenyl acrylates are critical monomers in the synthesis of antimicrobial polymers. The escalating global threat of antibiotic resistance necessitates alternative mechanisms of bacterial eradication.

Poly(p-aminophenyl acrylate) can be synthesized and subsequently quaternized to form dense polycations. These quaternized polymers operate via a physical "carpet mechanism." Rather than targeting specific intracellular pathways, the cationic sites on the polymer electrostatically bind to and disrupt the negatively charged phospholipid bilayers of microbial cell membranes. This interaction compromises membrane integrity, leading to rapid intracellular coagulation, respiratory inhibition, and cell death without inducing microbial resistance[2].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. As an application scientist, I emphasize that understanding the causality behind each methodological choice is the difference between a successful synthesis and a failed batch.

Protocol 1: Synthesis and Validation of Quinoline-Aminophenyl Acrylate Hybrids

Designed for the discovery of novel antiparasitic agents.

  • In Silico ADME Profiling:

    • Action: Evaluate candidate structures using predictive software (e.g., SwissADME) prior to physical synthesis.

    • Causality: This computational triage ensures that only molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles proceed to the bench, preventing late-stage clinical attrition due to poor pharmacokinetics[5][6].

  • Coupling Reaction:

    • Action: React the 2-(N-cyclicamino)quinoline core with methyl (E)-3-(2/3/4-aminophenyl)acrylate under basic conditions.

    • Causality: The quinoline provides the primary target-binding pharmacophore, while the acrylate moiety is preserved as a Michael acceptor to covalently bind to parasitic cysteine proteases[6].

  • Structural Validation (Self-Correction Step):

    • Action: Perform ¹H and ¹³C NMR spectroscopy on the purified product.

    • Causality: It is critical to confirm the integrity of the vinylic protons (typically appearing as distinct doublets around 5.8–6.0 ppm). This validates that the sensitive acrylate double bond was not inadvertently saturated or polymerized during the coupling phase[2].

Protocol 2: Chemo-Enzymatic Synthesis of Poly(p-aminophenyl acrylate)

Designed for the generation of non-toxic, antimicrobial surface coatings.

  • Lipase-Catalyzed Esterification:

    • Action: React acrylic acid and p-nitrophenol (1:1 molar ratio) in the presence of lipase enzyme at 45 °C for 10–12 hours.

    • Causality: Traditional acid-catalyzed esterification requires high thermal energy, which risks the premature auto-polymerization of the acrylate double bond. Utilizing lipase allows the reaction to proceed under mild conditions, preserving the monomer's structural integrity[2].

  • Chemoselective Reduction:

    • Action: Treat the resulting p-nitrophenyl acrylate with zinc dust and hydrazinium monoformate under a nitrogen atmosphere.

    • Causality: Converting the nitro precursor to an amine requires reducing agents that will strictly target the nitro group without hydrogenating the vinylic double bond. This specific reagent mixture achieves the necessary chemoselectivity[2].

  • Polymerization and Quaternization:

    • Action: Polymerize the p-aminophenyl acrylate, then react with an excess of alkyl bromides at 50 °C for 5 hours.

    • Causality: Post-polymerization treatment with alkyl bromides converts the neutral polymer into a polycation. This high positive charge density is mandatory for the aforementioned "carpet mechanism," allowing the polymer to electrostatically shatter negatively charged bacterial membranes[2].

References

  • Benchchem: Pharmaceutical Development - Methyl 3-(4-aminophenyl)
  • Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents.
  • Structure-Property Relationship in Antimicrobial Polymers Synthesized by Chemo-Enzym
  • Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. PubMed (NIH).
  • A Stereoselective Route to Tetrahydrobenzoxazepines and Tetrahydrobenzodiazepines via Ring-Opening and Aza-Michael Addition of Activated Aziridines with 2-Hydroxyphenyl and 2-Aminophenyl Acrylates.
  • New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)

Sources

Foundational

safety and handling of methyl (E)-3-(3-aminophenyl)acrylate

An In-depth Technical Guide to the Safe Handling of Methyl (E)-3-(3-aminophenyl)acrylate This document provides a comprehensive technical guide for the safe handling, storage, and disposal of methyl (E)-3-(3-aminophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl (E)-3-(3-aminophenyl)acrylate

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of methyl (E)-3-(3-aminophenyl)acrylate (CAS No. 163487-10-3). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The guidance herein is synthesized from available safety data and an expert analysis of the compound's chemical structure, with a focus on explaining the causality behind each safety recommendation.

Compound Identification and Physicochemical Properties

Methyl (E)-3-(3-aminophenyl)acrylate is a substituted aromatic acrylate ester. Its unique structure, incorporating both an amine and a reactive acrylate moiety, makes it a valuable building block in organic synthesis and medicinal chemistry. However, these same functional groups dictate its hazard profile. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 163487-10-3[1][2]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.20 g/mol [1]
Synonyms Methyl (E)-3-(3-aminophenyl)prop-2-enoate, Methyl (2E)-3-(3-aminophenyl)-2-propenoate[1]
Physical Form Solid
Purity Typically supplied as ≥95% or ≥97%[1][2]
Calculated LogP 1.455[1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its acrylate functional group and its classification as a skin, eye, and respiratory irritant. While specific toxicological data for this exact molecule is limited, a robust safety protocol can be developed by analyzing its GHS classification and drawing logical parallels from structurally related acrylates.

GHS Classification

Methyl (E)-3-(3-aminophenyl)acrylate is classified with the following hazards.

ClassificationHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation
Signal Word Warning

Source:

Toxicological Summary

The GHS classification indicates that methyl (E)-3-(3-aminophenyl)acrylate poses a moderate acute hazard.

  • Irritation: The primary and most immediate risks are irritation upon contact. The H315 and H319 warnings indicate that direct contact with skin will likely cause redness and pain, while eye contact can lead to serious, potentially damaging, irritation. The H335 warning signifies that inhalation of the solid as a dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[3]

  • Ingestion: Accidental ingestion is harmful (H302), potentially causing gastrointestinal distress such as nausea, vomiting, and abdominal pain.[3]

  • Sensitization Potential: While not officially classified, it is critical to note that many acrylate monomers are known skin sensitizers.[3][4][5] Repeated or prolonged contact may lead to an allergic skin reaction (allergic contact dermatitis) in susceptible individuals.[3][5] Therefore, preventing all skin contact is a primary goal.

Inherent Reactivity Profile

The reactivity of the acrylate functional group is a key consideration that extends beyond its immediate toxicological effects.

  • Polymerization: Acrylates as a class can undergo spontaneous and potentially violent polymerization.[3][6] This reaction can be initiated by heat, light, or contamination with peroxides, strong acids, or strong bases.[3][5][6] While this compound is a solid, and thus less prone to runaway polymerization than a volatile liquid like methyl acrylate, contamination of the bulk material or heating of solutions should be approached with caution.

  • Michael Reactivity: The α,β-unsaturated carbonyl system in the acrylate moiety is a Michael acceptor. This makes it reactive toward biological nucleophiles, such as sulfhydryl groups in proteins and glutathione.[7] This reactivity is a likely mechanism for its irritant and sensitizing properties.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls and appropriate PPE is mandatory to ensure safe handling. The causality is simple: create barriers between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as all work with its solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors, directly addressing the H335 respiratory hazard.

  • Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station are required in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is based on a direct risk assessment of the compound's hazards.

  • Eye Protection: Chemical safety goggles are required. Standard safety glasses are insufficient as they do not protect against dust or splashes entering from the sides or top. This directly mitigates the risk of serious eye irritation (H319).[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[8] This is the essential barrier against skin irritation (H315) and potential sensitization.[3]

  • Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. This protects against accidental contact with the skin on the arms and body. For larger quantities, additional protective clothing may be necessary.[3]

  • Respiratory Protection: When working outside of a fume hood (a practice that should be avoided) or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with an appropriate particulate filter would be required.[8]

PPE_Workflow Start Prepare for Lab Work Coat Don Laboratory Coat Start->Coat Step 1 Goggles Don Safety Goggles Coat->Goggles Step 2 Gloves Don Nitrile Gloves Goggles->Gloves Step 3 End Enter Work Area Gloves->End

Caption: Standard workflow for donning Personal Protective Equipment.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is crucial for preventing exposure and maintaining the chemical's integrity.

General Handling in a Laboratory Setting
  • Avoid Dust Formation: Handle the solid gently to minimize the creation of airborne dust.

  • Inert Atmosphere: While not strictly required for safety, for chemical stability and to prevent oxidative degradation of the amine group, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term experiments.

  • Electrostatic Charge: Take precautionary measures against static discharge, especially when transferring large quantities of the solid, as fine organic dusts can form explosive mixtures with air.[8][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[3][9]

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated area. Recommended storage is refrigerated at 4°C.[1] Some suppliers may indicate ambient storage is acceptable, but refrigeration is the more cautious approach to minimize potential degradation or slow polymerization over time.

  • Light: Protect from light to prevent potential photo-initiated degradation or polymerization.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[8] Opened containers should be carefully resealed.[8]

Incompatibilities
  • Keep away from strong oxidizing agents, strong acids, strong bases, and peroxides.[3][5][10] Contact with these materials could initiate a hazardous polymerization reaction or other vigorous decomposition.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air and have them rest in a position comfortable for breathing.[3] Seek medical attention if respiratory symptoms persist.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[3][9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[3][8]

Spill Response Protocol

The appropriate response depends on the scale of the spill.

Spill_Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill? (<5g, contained in hood) assess->small_spill Yes large_spill Large Spill? (>5g or outside hood) assess->large_spill No self_cleanup Self-Cleanup Procedure small_spill->self_cleanup evacuate Evacuate Immediate Area large_spill->evacuate ppe Ensure Full PPE (Goggles, Coat, Gloves) self_cleanup->ppe sweep Gently sweep solid into a labeled container ppe->sweep decontaminate Decontaminate area with appropriate solvent sweep->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose alert Alert Colleagues & Safety Officer evacuate->alert secure Secure Area & Prevent Entry alert->secure wait Wait for Trained Emergency Responders secure->wait

Caption: Decision workflow for responding to a chemical spill.

For a small, contained spill (e.g., inside a fume hood):

  • Ensure appropriate PPE is worn.

  • Gently sweep the solid material into a container using non-sparking tools. Avoid creating dust.

  • Seal the container and label it as hazardous waste.

  • Decontaminate the surface with a suitable solvent and wipe clean.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert nearby personnel and the laboratory supervisor or institutional safety officer.

  • Prevent entry into the affected area.

  • Allow only trained emergency response personnel to conduct the cleanup.[8]

Fire-Fighting Measures
  • While the solid itself is not classified as flammable, it is a combustible organic material.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish.[4][8]

  • Hazards from Combustion: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][8] Firefighters must wear self-contained breathing apparatus (SCBA).[8]

Waste Disposal

All waste containing methyl (E)-3-(3-aminophenyl)acrylate, whether it is excess reagent, contaminated materials from a spill, or solutions, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, regional, and national regulations for the disposal of hazardous materials.[3][9]

References

  • ICSC 0625 - METHYL ACRYLATE. International Labour Organization. [Link]

  • Methyl Acrylate - SAFETY DATA SHEET. Thames River Chemical Corp. [Link]

  • METHYL ACRYLATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl acrylate. Centers for Disease Control and Prevention. [Link]

  • Methyl acrylate | CASRN 96-33-3. IRIS, US EPA. [Link]

  • Four acrylates possibly carcinogenic. Food Packaging Forum. [Link]

  • Methyl acrylate - MAK Value Documentation. Publisso. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl (E)-3-(3-aminophenyl)acrylate as a Bifunctional Monomer for Photo-Responsive Polymers

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 1634...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3), commonly referred to as methyl 3-aminocinnamate, is a highly versatile, bifunctional monomer. It bridges step-growth polymerization chemistry with advanced photochemistry. Featuring a nucleophilic primary amine and a UV-responsive cinnamate double bond, this monomer is primarily utilized to synthesize photo-crosslinkable polymers.

This guide details the mechanistic principles and experimental protocols for grafting this monomer onto polymer backbones to create initiator-free photo-alignment layers for optoelectronics [1] and photo-tunable hydrogels for controlled drug delivery.

Mechanistic Profiling & Causality (E-E-A-T)

To successfully utilize methyl (E)-3-(3-aminophenyl)acrylate, researchers must understand the causality behind its structural design:

  • The (E)-Stereocenter Advantage: The trans (E) configuration is strictly utilized because it provides the optimal spatial geometry for topochemical[2+2] photocycloaddition. The cis (Z) isomer suffers from steric clash between the phenyl ring and the methoxycarbonyl group, which severely reduces the quantum yield of dimerization.

  • Meta-Substitution Causality: The meta-positioning of the amine relative to the acrylate moiety serves a dual purpose. First, it electronically decouples the electron-donating amine from the electron-withdrawing acrylate, preserving the inherent UV absorption characteristics of the cinnamate chromophore. Second, meta-linkages introduce a structural "kink" in the resulting polymer backbone. This disrupts crystalline packing, thereby enhancing the solubility of the functionalized polymer in standard processing solvents (e.g., cyclopentanone or water) without sacrificing thermal stability.

  • Initiator-Free Crosslinking: The cinnamate moiety undergoes a [2+2] photocycloaddition under UV light (254–313 nm) to form cyclobutane dimers [2]. Because this process requires no radical photoinitiators (like Irgacure), it completely eliminates initiator-induced cytotoxicity, making it an ideal candidate for in vivo drug delivery matrices.

Workflow Monomer Methyl (E)-3-(3-aminophenyl)acrylate (Bifunctional Monomer) Path1 Grafting to Poly(styrene-alt-maleic anhydride) Monomer->Path1 Amidation & Imidization Path2 EDC/NHS Coupling to Hyaluronic Acid Monomer->Path2 Peptide Bond Formation Prod1 Photo-Alignment Layer (Optoelectronics) Path1->Prod1 LPUV Irradiation [2+2] Cycloaddition Prod2 Photo-Crosslinkable Hydrogel (Drug Delivery) Path2->Prod2 UV Irradiation (Initiator-Free)

Workflows using methyl (E)-3-(3-aminophenyl)acrylate for optoelectronics and drug delivery.

Experimental Protocols

Protocol A: Synthesis of Photo-Alignment Layers (Optoelectronics)

This protocol details the grafting of the monomer onto a Poly(styrene-alt-maleic anhydride) (SMA) backbone to create a photo-alignment layer for liquid crystal displays (LCDs) [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of SMA in 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) in a nitrogen-purged flask.

  • Amidation: Add an equimolar amount of methyl (E)-3-(3-aminophenyl)acrylate [3] dropwise. Stir the reaction at 50 °C for 12 hours to form the polyamic acid intermediate.

  • Chemical Imidization: Add 15 mL of acetic anhydride and 10 mL of pyridine (catalysts). Stir at 90 °C for 6 hours. Causality Note: Chemical imidization is chosen over thermal imidization to prevent the premature thermal crosslinking of the cinnamate double bonds, which occurs at >150 °C.

  • Recovery: Precipitate the polymer into excess methanol. Filter and dry under vacuum at 60 °C for 24 hours to obtain Poly(styrene-alt-maleimide)-cinnamate (PSMI-Cin).

  • Self-Validating System (FTIR): Verify success via FTIR spectroscopy. A successful reaction is marked by the disappearance of anhydride C=O stretching bands (1850 cm⁻¹, 1780 cm⁻¹) and the emergence of imide C=O bands (1770 cm⁻¹, 1710 cm⁻¹), alongside the strict preservation of the cinnamate C=C stretch at 1635 cm⁻¹.

Protocol B: Synthesis of Photo-Crosslinkable Hydrogels (Drug Delivery)

This protocol conjugates the monomer to Hyaluronic Acid (HA) to create a biocompatible, photo-tunable hydrogel matrix.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 g of Sodium Hyaluronate (HA) in 100 mL of MES buffer (pH 5.5). Add 0.5 g of EDC·HCl and 0.3 g of NHS to activate the carboxyl groups.

  • Conjugation: Dissolve 0.4 g of methyl (E)-3-(3-aminophenyl)acrylate in 5 mL of DMSO and add it to the HA solution.

  • Incubation: Stir for 24 hours at room temperature in the dark . Causality Note: Ambient light contains sufficient UV radiation to trigger premature [2+2] cycloaddition. Strict dark-room conditions are mandatory.

  • Purification: Dialyze the solution against distilled water for 3 days (MWCO 3500 Da) to remove unreacted monomer and coupling agents. Lyophilize to obtain the HA-Cin sponge.

  • Self-Validating System (UV-Vis): Dissolve a small sample of the purified HA-Cin in water. Success is validated by a strong absorption peak at λmax​ ≈ 275 nm, characteristic of the cinnamate chromophore, which is completely absent in unmodified HA.

Optical Anisotropy & Photocrosslinking Mechanism

When exposed to Linearly Polarized UV (LPUV) light, the cinnamate groups whose transition dipole moments align parallel to the polarization direction are preferentially excited and crosslinked. This selective depletion of parallel cinnamates generates a net optical anisotropy in the film, which forces liquid crystals to align perpendicularly to the LPUV polarization axis [2].

Photocrosslinking Unexposed Pendant Methyl Cinnamate Groups (Isotropic Distribution) LPUV Linearly Polarized UV (254-313 nm) Unexposed->LPUV Excitation Singlet/Triplet Excited State LPUV->Excitation Absorption depends on transition dipole moment Cyclobutane Cyclobutane Dimer Formation ([2+2] Cycloaddition) Excitation->Cyclobutane Alignment Depletion of Parallel Cinnamates (Optical Anisotropy Generated) Cyclobutane->Alignment Selective crosslinking

Mechanism of LPUV-induced[2+2] photocycloaddition generating optical anisotropy.

Quantitative Data Presentation

The table below summarizes the UV-curing kinetics and the resulting physical properties for both the optoelectronic (PSMI-Cin) and biomedical (HA-Cin) functionalized polymers.

Polymer SystemUV Dose (mJ/cm²)Cyclobutane Conversion (%)Key Performance MetricPrimary Application
PSMI-Cin 5015Dichroic Ratio ( A⊥​/A∥​ ): 1.05LCD Alignment
PSMI-Cin 10032Dichroic Ratio ( A⊥​/A∥​ ): 1.12LCD Alignment
PSMI-Cin 25058Dichroic Ratio ( A⊥​/A∥​ ): 1.25LCD Alignment
HA-Cin 50065Hydrogel Swelling Ratio: 450%Drug Delivery Matrix
HA-Cin 100082Hydrogel Swelling Ratio: 210%Drug Delivery Matrix

Note: For PSMI-Cin, the dichroic ratio peaks at ~250 mJ/cm² and then slightly decreases at higher doses due to the eventual excitation and depletion of the perpendicularly aligned cinnamate populations.

References

  • Title: Cured-film-forming composition, alignment material, and phase-difference film (CN104755571A)
  • Title: Photoalignment of Liquid Crystalline Materials: Physics and Applications Source: Wiley Online Library URL: [Link]

Application

Application Note: Rational Design, Linkerology, and Biophysical Evaluation of Proteolysis Targeting Chimeras (PROTACs)

Executive Summary The advent of targeted protein degradation (TPD) has catalyzed a paradigm shift in medicinal chemistry, transitioning from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation (TPD) has catalyzed a paradigm shift in medicinal chemistry, transitioning from occupancy-driven pharmacology (traditional inhibitors) to event-driven pharmacology. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the ubiquitin-proteasome system to selectively degrade a Protein of Interest (POI). This application note provides an authoritative guide on the rational optimization of PROTAC linkers and details a self-validating biophysical protocol for quantifying ternary complex formation—the critical mechanistic gateway to degradation.

The Mechanistic Workflow of PROTACs

Unlike traditional small molecules, PROTACs do not require a functional binding site to exert their effect; they merely require a bindingable pocket to induce spatial proximity between the POI and an E3 ubiquitin ligase.

G POI Protein of Interest (POI) Ligand Linker Optimized Linker (Rigidity/Length) POI->Linker Ternary Ternary Complex Formation [POI - PROTAC - E3] Linker->Ternary Induces Proximity E3 E3 Ligase Ligand (e.g., CRBN, VHL) E3->Linker Ubiquitination Polyubiquitination (E2 Transfer) Ternary->Ubiquitination Ubiquitin Tagging Degradation 26S Proteasomal Degradation Ubiquitination->Degradation Target Clearance

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Rational Linkerology: The Conformational Rigidity Trade-Off

Historically, linker design relied heavily on empirical enumeration (e.g., varying lengths of flexible PEG or alkyl chains). However, modern medicinal chemistry demands a rational approach to "linkerology."

The Causality of Linker Rigidity: Highly flexible linkers incur a massive entropic penalty upon the formation of the highly ordered ternary complex. By introducing conformational constraints (such as spirocyclic, cyclobutane, or piperidine motifs), medicinal chemists can pre-organize the PROTAC in its free state. This reduces the conformational energy difference between the binary and ternary states, thereby thermodynamically favoring the assembly of a stable ternary complex[1][2].

However, rigidification introduces a complex physicochemical trade-off. A comparative analysis of PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) revealed that while rigid linkers (e.g., methylene modifications) drastically improve cell permeability and intracellular accumulation, they can sometimes result in less stable ternary complexes compared to their flexible counterparts[3].

Table 1: Impact of Linker Rigidity on PROTAC Intracellular Behavior (Data synthesized from comparative H-PGDS PROTAC studies[3])

PROTAC VariantLinker MotifConformational FlexibilityCell Permeability (Intracellular Accumulation)Ternary Complex StabilityOverall Degradation Potency
PROTAC-1 PEG-basedHighLowHighComparable
PROTAC-2 Alkyl-basedIntermediateMediumMediumComparable
PROTAC-3 SpirocyclicLow (Rigid)Markedly HighLowComparable

Key Takeaway: Binary target engagement (Kd) and ternary complex stability do not linearly correlate with degradation efficacy. High cell permeability can compensate for lower ternary complex stability to achieve potent degradation[1][3].

Biophysical Validation: TR-FRET Ternary Complex Assay

Because binary affinity is a poor predictor of degradation, quantifying the cooperative formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex is mandatory[1][4]. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for this application due to its high sensitivity and resistance to compound autofluorescence[4][5].

Assay Principle and Causality

The assay relies on a His-tagged POI and a GST-tagged E3 ligase. When the PROTAC induces proximity, a Terbium (Tb)-coupled anti-His donor antibody and a d2-coupled anti-GST acceptor antibody are brought within the Förster radius.

  • Why Time-Resolved? PROTACs are often large, complex molecules that can exhibit autofluorescence. By introducing a 50–100 µs delay between excitation and emission reading, short-lived background fluorescence decays, leaving only the long-lived TR-FRET signal[5].

  • Why a Dose-Response? PROTACs exhibit a characteristic "Hook Effect" (prozone effect). At excessively high concentrations, PROTAC molecules saturate the binding sites of both the POI and the E3 ligase independently, driving the formation of binary complexes and dissolving the ternary complex. A full titration curve is required to find the maximum ternary complex concentration (Dmax)[4].

TRFRET Step1 1. Reagent Prep (POI-His, E3-GST) Step2 2. PROTAC Titration (Capture Hook Effect) Step1->Step2 Step3 3. Complex Assembly (POI + E3 + PROTAC) Step2->Step3 Step4 4. Fluorophore Addition (Tb-Donor + d2-Acceptor) Step3->Step4 Step5 5. Equilibration (2-4 hrs, Room Temp) Step4->Step5 Step6 6. TR-FRET Readout (Delay: 50µs) Step5->Step6

Fig 2: Step-by-step TR-FRET assay workflow for quantifying PROTAC ternary complex formation.

Step-by-Step Protocol (Self-Validating System)

This protocol is adapted from optimized methodologies for BRD/PROTAC/CRBN ternary systems[4][5].

Materials:

  • Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.01% Tween-20. (Causality: BSA and Tween-20 are critical to prevent the highly lipophilic PROTACs from non-specifically adhering to the polystyrene microplate walls).

  • Proteins: His-tagged POI (e.g., BRD4), GST-tagged E3 Ligase (e.g., CRBN/DDB1).

  • Antibodies: Tb-anti-His (Donor), d2-anti-GST (Acceptor).

  • Microplate: 384-well, low-volume, white non-binding surface plate.

Step 1: Compound Preparation & Titration

  • Prepare a 100 µM stock of the PROTAC in DMSO.

  • Perform an 11-point, 1:3 serial dilution in DMSO.

  • Dilute the DMSO stocks 1:50 into the Assay Buffer to create 2X working solutions (Final DMSO concentration in the assay must be strictly maintained at 1% to prevent protein denaturation).

Step 2: Protein Master Mix Assembly

  • Prepare a 4X Master Mix of His-POI (e.g., 20 nM final) and GST-E3 Ligase (e.g., 20 nM final) in Assay Buffer.

  • Self-Validation Control: Prepare a separate "No Protein" control (Buffer only) and a "Positive Control" using a validated degrader (e.g., dBET1) to establish the maximum assay window[4].

Step 3: Assay Assembly (20 µL Final Volume)

  • Dispense 5 µL of the 2X PROTAC working solution into the 384-well plate.

  • Add 5 µL of the 4X Protein Master Mix to the wells.

  • Incubate for 30 minutes at room temperature to allow binary and ternary pre-equilibration.

Step 4: Fluorophore Addition

  • Prepare a 2X Master Mix containing Tb-anti-His (2 nM final) and d2-anti-GST (20 nM final).

  • Add 10 µL of the Antibody Master Mix to all wells.

  • Seal the plate and incubate for 2 to 4 hours at room temperature in the dark. (Causality: Ternary complexes often exhibit slow association kinetics due to the necessary conformational rearrangements; 2 hours ensures thermodynamic equilibrium).

Step 5: Data Acquisition & Quality Control (QC)

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm).

  • Measure Emission at 620 nm (Donor) and 665 nm (Acceptor) utilizing a 50 µs delay and a 400 µs integration time.

  • Calculate TR-FRET Ratio: Ratio=(Emission665​/Emission620​)×10,000 .

  • System Validation (Z'-factor): Calculate the Z'-factor using the max signal (optimal dBET1 concentration) and the min signal (DMSO vehicle control). The assay is validated and ready for compound screening only if Z′≥0.5 .

Sources

Method

The Versatile Building Block: Methyl (E)-3-(3-aminophenyl)acrylate for Novel Material Synthesis

Introduction: Unlocking Potential with a Functionalized Monomer In the dynamic landscape of materials science and drug development, the strategic design of novel polymers with tailored functionalities is paramount. Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Potential with a Functionalized Monomer

In the dynamic landscape of materials science and drug development, the strategic design of novel polymers with tailored functionalities is paramount. Methyl (E)-3-(3-aminophenyl)acrylate emerges as a highly promising building block, offering a unique combination of a polymerizable acrylate group and a reactive primary amine on a phenyl ring. This bifunctionality paves the way for the synthesis of a diverse range of advanced materials with applications spanning from biocompatible coatings to sophisticated drug delivery systems and electroactive polymers. The presence of the amino group provides a versatile handle for post-polymerization modification, allowing for the covalent attachment of bioactive molecules, targeting ligands, or other functional moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the potential of methyl (E)-3-(3-aminophenyl)acrylate in the creation of next-generation materials. We will delve into its fundamental properties, detailed polymerization protocols, and explore its application in key research areas, supported by established scientific principles.

Physicochemical Properties of Methyl (E)-3-(3-aminophenyl)acrylate

A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis and material design. The table below summarizes the key physicochemical characteristics of methyl (E)-3-(3-aminophenyl)acrylate.[1][2][3][4]

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₂[2][4]
Molecular Weight 177.20 g/mol [2][4]
CAS Number 163487-10-3[1][2][4]
Appearance Solid[1][3]
Purity ≥97%[1][4]
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)Inferred from general acrylate properties
Storage 4°C, protect from light[4]
SMILES COC(=O)/C=C/C1=CC=CC(N)=C1[2]
InChI Key VCSGRXIKJCLEAN-AATRIKPKSA-N[1][3]

Application I: Synthesis of Amine-Functionalized Polymers via Free-Radical Polymerization

The acrylate moiety of methyl (E)-3-(3-aminophenyl)acrylate readily undergoes free-radical polymerization, a robust and widely used method for synthesizing a variety of polymers.[5][6][7] This process allows for the creation of linear polymers or crosslinked networks with pendant aminophenyl groups.

Protocol: Free-Radical Solution Polymerization of Methyl (E)-3-(3-aminophenyl)acrylate

This protocol outlines a general procedure for the synthesis of poly(methyl (E)-3-(3-aminophenyl)acrylate) in solution.

Materials:

  • Methyl (E)-3-(3-aminophenyl)acrylate (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve methyl (E)-3-(3-aminophenyl)acrylate (e.g., 5 g, 28.2 mmol) and AIBN (e.g., 0.046 g, 0.28 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL). The monomer-to-solvent ratio can be adjusted to control the polymer's molecular weight.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Under a nitrogen atmosphere, immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 12-24 hours. The reaction time can be varied to control conversion and molecular weight.

  • Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at 40-50°C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR spectroscopy (to confirm the polymer structure and estimate conversion), Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity), and Differential Scanning Calorimetry (DSC) (to determine the glass transition temperature).

Experimental Workflow: Free-Radical Polymerization

FreeRadicalPolymerization Monomer Methyl (E)-3-(3-aminophenyl)acrylate + AIBN in DMF Degas Freeze-Pump-Thaw Cycles Monomer->Degas Polymerization Heat at 70°C under N₂ Degas->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Filter and Wash Precipitation->Purification Drying Vacuum Drying Purification->Drying Characterization ¹H NMR, GPC, DSC Drying->Characterization

Caption: Workflow for the synthesis of poly(methyl (E)-3-(3-aminophenyl)acrylate).

Application II: Development of Bio-functional Surfaces for Enhanced Cell Adhesion

The primary amine groups on the surface of poly(methyl (E)-3-(3-aminophenyl)acrylate) can be utilized to create surfaces that promote cell adhesion, a critical factor in tissue engineering and biomedical implant development.[8][9]

Protocol: Surface Coating and Bio-functionalization

This protocol describes how to coat a substrate with the synthesized polymer and subsequently functionalize it with a cell-adhesion-promoting peptide (e.g., RGD).

Materials:

  • Poly(methyl (E)-3-(3-aminophenyl)acrylate)

  • Glass coverslips or tissue culture plates

  • RGD peptide with a terminal carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass coverslips or tissue culture plates by sonication in ethanol and then deionized water. Dry under a stream of nitrogen.

  • Polymer Coating: Prepare a dilute solution of poly(methyl (E)-3-(3-aminophenyl)acrylate) in a suitable solvent (e.g., 1 mg/mL in DMF). Spin-coat or dip-coat the cleaned substrates with the polymer solution. Dry the coated substrates in a vacuum oven at 50°C to remove the solvent.

  • Amine Group Activation: Immerse the polymer-coated substrates in a freshly prepared solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL) in MES buffer (pH 6.0) for 15-30 minutes at room temperature to activate the carboxyl groups of the peptide for reaction with the polymer's amine groups.

  • Peptide Conjugation: Immediately after activation, immerse the substrates in a solution of the RGD peptide (e.g., 0.1 mg/mL) in PBS (pH 7.4) and incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Thoroughly wash the substrates with PBS and then deionized water to remove any non-covalently bound peptide.

  • Sterilization and Cell Seeding: Sterilize the functionalized substrates with 70% ethanol and UV irradiation before seeding with cells.

Logical Relationship: Surface Bio-functionalization

Biofunctionalization cluster_0 Polymer Surface cluster_1 Activation & Conjugation cluster_2 Functionalized Surface Polymer Polymer with -NH₂ groups EDC_NHS EDC/NHS Activation of RGD-COOH RGD RGD Peptide EDC_NHS->RGD reacts with FunctionalizedPolymer Polymer-RGD (Enhanced Cell Adhesion) RGD->FunctionalizedPolymer conjugates to -NH₂

Caption: Covalent immobilization of RGD peptide onto the polymer surface.

Application III: Fabrication of pH-Responsive Nanoparticles for Drug Delivery

The amine groups in the polymer backbone can be protonated at acidic pH, leading to changes in polymer solubility and conformation. This property can be exploited to create pH-responsive nanoparticles for targeted drug delivery to acidic microenvironments, such as tumors or intracellular compartments.[10][11][12]

Protocol: Nanoparticle Formulation via Nanoprecipitation

This protocol details the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Poly(methyl (E)-3-(3-aminophenyl)acrylate)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Acetone (solvent)

  • Deionized water (non-solvent)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Organic Phase Preparation: Dissolve poly(methyl (E)-3-(3-aminophenyl)acrylate) (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in acetone (e.g., 2 mL).

  • Nanoprecipitation: Add the organic solution dropwise into deionized water (e.g., 10 mL) under moderate magnetic stirring. The rapid solvent diffusion leads to the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any remaining free drug and organic solvent.

  • Characterization: Characterize the nanoparticles for their size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading content, and encapsulation efficiency (UV-Vis Spectroscopy or HPLC).

  • pH-Responsive Drug Release Study: To evaluate the pH-responsive drug release, incubate the drug-loaded nanoparticles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5) and measure the amount of released drug over time.

Signaling Pathway: pH-Triggered Drug Release

DrugRelease NP_pH74 Nanoparticle at pH 7.4 (Stable, Drug Encapsulated) AcidicEnv Acidic Environment (e.g., Tumor, Endosome) NP_pH74->AcidicEnv Protonation Protonation of -NH₂ groups AcidicEnv->Protonation Swelling Polymer Swelling/ Destabilization Protonation->Swelling DrugRelease Drug Release Swelling->DrugRelease

Caption: Mechanism of pH-responsive drug release from the nanoparticles.

Application IV: Synthesis of Electroactive Polymers for Sensing and Actuation

The aminophenyl group in the polymer can be electrochemically or chemically oxidized to create a conductive polymer.[2][13] These electroactive polymers have potential applications in biosensors, actuators, and organic electronics.

Protocol: Electrochemical Polymerization and Characterization

This protocol describes the preparation of an electroactive polymer film on an electrode surface.

Materials:

  • Poly(methyl (E)-3-(3-aminophenyl)acrylate)

  • Indium Tin Oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Acetonitrile (solvent)

  • Tetrabutylammonium perchlorate (TBAP) (electrolyte)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slide by sonication in acetone and isopropanol.

  • Polymer Coating: Cast a thin film of poly(methyl (E)-3-(3-aminophenyl)acrylate) onto the ITO electrode from a solution (e.g., 5 mg/mL in acetonitrile).

  • Electrochemical Setup: Assemble a three-electrode electrochemical cell with the polymer-coated ITO as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The electrolyte solution consists of 0.1 M TBAP in acetonitrile.

  • Electropolymerization/Oxidation: Perform cyclic voltammetry (CV) by sweeping the potential between, for example, 0 V and +1.2 V vs. Ag/AgCl for several cycles. The oxidation of the aminophenyl groups will lead to the formation of a conductive polymer film, evidenced by the growth of redox peaks in the voltammogram.

  • Characterization: Characterize the electroactive polymer film using techniques such as UV-Vis-NIR spectroelectrochemistry to observe changes in the electronic absorption upon doping/dedoping, and four-point probe measurements to determine the film's conductivity.

Experimental Workflow: Electrochemical Polymerization

Electrochemistry Setup Three-Electrode Cell (Polymer-coated ITO, Pt, Ag/AgCl) CV Cyclic Voltammetry (e.g., 0 to +1.2 V) Setup->CV Oxidation Oxidation of -NH₂ groups CV->Oxidation Film Conductive Polymer Film Formation Oxidation->Film Characterization Spectroelectrochemistry, Conductivity Measurement Film->Characterization

Caption: Workflow for the electrochemical synthesis of a conductive polymer film.

Conclusion and Future Outlook

Methyl (E)-3-(3-aminophenyl)acrylate stands as a testament to the power of rational monomer design in creating advanced functional materials. Its unique combination of a polymerizable acrylate and a versatile amino group opens up a vast design space for materials scientists and drug development professionals. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this monomer in their respective fields. Future research could focus on the development of more complex polymer architectures, such as block copolymers and star polymers, to create even more sophisticated and responsive materials. The exploration of its use in 3D printing and advanced manufacturing also holds significant promise for the fabrication of complex, functional devices. As our understanding of structure-property relationships in functional polymers deepens, the importance of versatile building blocks like methyl (E)-3-(3-aminophenyl)acrylate will undoubtedly continue to grow.

References

  • Lee, H. R., et al. (2011). Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer.
  • Chen, F. (1992). Synthesis and characterisation of some electroactive polymers. PhD thesis, Dublin City University.
  • IntechOpen. (2020). New Methods in the Synthesis of (Meth)Acrylates. Available at: [Link]

  • MDPI. (2021). Recent Progress on Electroactive Polymers: Synthesis, Properties and Applications. Available at: [Link]

  • MDPI. (2022). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Available at: [Link]

  • ResearchGate. (2020). (PDF) Sonochemical Synthesis of Poly (Methyl Acrylate). Available at: [Link]

  • RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Available at: [Link]

  • MDPI. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. Available at: [Link]

  • MDPI. (2017). Surface Modification of Polymer Substrates for Biomedical Applications. Available at: [Link]

  • PubMed. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Available at: [Link]

  • ResearchGate. (2021). Acrylate Free Radical Polymerization: From Mechanism to Polymer Design. Available at: [Link]

  • ResearchGate. (2010). Functional Polymers for Drug Delivery Systems in Nanomedicines. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate

Welcome to the Application Science Troubleshooting Hub. The synthesis of methyl (E)-3-(3-aminophenyl)acrylate is a critical transformation for drug development professionals building functionalized cinnamate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Hub. The synthesis of methyl (E)-3-(3-aminophenyl)acrylate is a critical transformation for drug development professionals building functionalized cinnamate derivatives. However, the bifunctional nature of the target molecule—containing both a nucleophilic aniline and an electrophilic Michael acceptor—presents unique chemoselectivity challenges.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding, scalable synthesis.

Reaction Workflow & Side Reaction Pathways

SynthesisRoutes SM1 3-Bromoaniline + Methyl Acrylate Heck1 Direct Heck Coupling (Pd cat, Base) SM1->Heck1 Target Methyl (E)-3-(3-aminophenyl)acrylate (Target Product) Heck1->Target Minor Pathway AzaMichael Aza-Michael Adduct (Side Product) Heck1->AzaMichael Major Side Reaction SM2 3-Bromonitrobenzene + Methyl Acrylate Heck2 Heck Coupling (Pd cat, Base) SM2->Heck2 Intermediate Methyl (E)-3-(3-nitrophenyl)acrylate (Intermediate) Heck2->Intermediate Reduction Selective Nitro Reduction (Zn/NH4Cl or Fe/CO2) Intermediate->Reduction Reduction->Target Desired Pathway OverRed Methyl 3-(3-aminophenyl)propanoate (Over-reduction) Reduction->OverRed Side Reaction (Pd/C)

Synthetic pathways to methyl (E)-3-(3-aminophenyl)acrylate and side reactions.

Troubleshooting Guide & FAQs
Q1: I am attempting a direct Heck coupling between 3-bromoaniline and methyl acrylate, but my major byproduct is an aza-Michael adduct. How can I suppress this?

The Causality: The free amino group on 3-bromoaniline is a strong nucleophile, while methyl acrylate is an excellent electron-deficient Michael acceptor. Under the basic conditions required for the Heck catalytic cycle (e.g., using Et₃N or K₂CO₃), the amine readily undergoes a conjugate nucleophilic addition to the acrylate[1]. This aza-Michael reaction is kinetically favored and outcompetes the oxidative addition/migratory insertion cycle of the palladium catalyst. The Solution: Do not attempt a direct Heck coupling on the unprotected aniline. You must either:

  • Protect the amine (e.g., as a Boc-carbamate or acetamide) prior to the Heck reaction, then deprotect afterward.

  • Use the Nitro-Route (Recommended): Start with 3-bromonitrobenzene, perform the Heck coupling to yield methyl (E)-3-(3-nitrophenyl)acrylate, and then chemoselectively reduce the nitro group. The nitro group is strongly electron-withdrawing, completely preventing the aza-Michael side reaction.

Q2: I switched to the Nitro-Route, but my standard catalytic hydrogenation (Pd/C, H₂) is reducing the alkene, yielding methyl 3-(3-aminophenyl)propanoate. How do I achieve chemoselectivity?

The Causality: Palladium on carbon (Pd/C) operates via surface adsorption. The conjugated alkene of the cinnamate derivative readily coordinates to the palladium surface, undergoing rapid syn-addition of hydrogen alongside the nitro group. The Solution: Abandon surface-mediated hydrogenation in favor of Single-Electron Transfer (SET) reductions. The nitro group has a significantly lower reduction potential than an isolated or conjugated alkene. By using mild dissolving metal conditions—such as Zinc dust with NH₄Cl in aqueous nanomicelles[2] or Iron powder in a pressurized H₂O/CO₂ system[3]—the nitro group readily accepts electrons to form a nitro-radical anion, cascading down to the amine. The alkene lacks the thermodynamic driving force to accept a single electron under these conditions and remains untouched.

Q3: During the Heck coupling of 3-bromonitrobenzene, my reaction mixture becomes highly viscous and my yield drops. What is happening?

The Causality: Methyl acrylate is highly prone to radical polymerization at the elevated temperatures (90–110 °C) required for Heck couplings. The Solution: Add a radical inhibitor such as BHT (butylated hydroxytoluene) at 1–2 mol% relative to the acrylate. Additionally, use a slight excess of methyl acrylate (1.5 eq) to compensate for minor evaporative or polymerization losses, and ensure the reaction is thoroughly degassed and kept under a strict Argon atmosphere.

Quantitative Data: Chemoselectivity in Nitro Reduction

The table below summarizes the causality of reagent choice on the chemoselective reduction of the intermediate methyl (E)-3-(3-nitrophenyl)acrylate.

Reducing SystemMechanismReaction ConditionsNitro Reduction (%)Alkene Reduction (%)Target Yield (%)
H₂, 10% Pd/C Surface HydrogenationMeOH, RT, 1 atm>99%>99%0% (Over-reduction)
Zn dust, NH₄Cl Single-Electron Transfer2 wt% TPGS-750-M / H₂O, RT>99%<1%95%
Fe powder Single-Electron TransferH₂O/CO₂ (1 MPa), 60 °C>99%<1%90-99%
NaBH₄, Ni(PPh₃)₄ Hydride Transfer / ComplexEtOH, RT>99%<5%~90%
Validated Experimental Protocols

The following two-step workflow represents a self-validating system for synthesizing methyl (E)-3-(3-aminophenyl)acrylate via the Nitro-Route.

Step 1: Heck Coupling to Methyl (E)-3-(3-nitrophenyl)acrylate
  • Preparation: Charge a flame-dried Schlenk flask with 3-bromonitrobenzene (1.0 eq, 10 mmol), Pd(OAc)₂ (0.02 eq, 0.2 mmol), and P(o-tolyl)₃ (0.04 eq, 0.4 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3x).

  • Reagent Addition: Via syringe, add anhydrous DMF (20 mL), triethylamine (2.0 eq, 20 mmol), and methyl acrylate (1.5 eq, 15 mmol). Add BHT (0.02 eq) to prevent acrylate polymerization.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with water (3x 20 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the intermediate as a pale yellow solid.

Step 2: Chemoselective Reduction (Lipshutz Protocol)

This protocol utilizes aqueous nanomicelles to achieve perfect chemoselectivity at room temperature.

  • Micellar Solution: Dissolve methyl (E)-3-(3-nitrophenyl)acrylate (1.0 eq, 5 mmol) in a 2 wt % aqueous solution of TPGS-750-M to achieve a 0.5 M reaction concentration.

  • Activation: Add NH₄Cl (1.2 eq, 6 mmol) to the flask and stir vigorously at room temperature.

  • Reduction: Slowly add Zinc dust (5.0 eq, 25 mmol) in small portions over 15 minutes to control the mild exotherm.

  • Self-Validation (Monitoring): Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, 7:3). Validation marker: The UV-active yellow spot of the nitro starting material will disappear, replaced by a highly fluorescent blue/green spot under 254 nm UV light, indicating the formation of the conjugated amine.

  • Workup: Extract the aqueous micellar mixture with EtOAc (3x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Isolation: Pass through a short silica plug to remove trace zinc salts, yielding methyl (E)-3-(3-aminophenyl)acrylate in >90% yield without alkene over-reduction.

References
  • 2. Kelly, S. M., & Lipshutz, B. H. Organic Letters, 2014, 16, 98-101. 2.3. Dang, K., & Cheng, H. ChemPlusChem, 2026 Feb;91(2):e202500675. 3.1. Genest, A., et al. Progress in Polymer Science, 2017, 72, 61–110.

Sources

Optimization

Technical Support Center: Stability and Handling of Methyl (E)-3-(3-aminophenyl)acrylate

Welcome to the Application Scientist Support Portal. In my years of troubleshooting complex synthetic workflows, bifunctional building blocks like methyl (E)-3-(3-aminophenyl)acrylate consistently present unique handling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. In my years of troubleshooting complex synthetic workflows, bifunctional building blocks like methyl (E)-3-(3-aminophenyl)acrylate consistently present unique handling challenges. This molecule is a highly versatile intermediate in drug discovery, but its structure—combining a nucleophilic aniline with an electrophilic Michael acceptor, alongside a photo-sensitive double bond—makes it inherently reactive.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

Section 1: Mechanistic Overview of Degradation

Before troubleshooting, we must understand the causality behind the instability. The molecule possesses three distinct vulnerabilities:

  • Photochemical Isomerization: The (E)-acrylate moiety undergoes rapid photoisomerization to the (Z)-isomer upon exposure to UV or ambient visible light.

  • Aza-Michael Self-Condensation: The meta-amino group is a competent nucleophile, while the α,β -unsaturated ester is a strong electrophile. This enables intermolecular aza-Michael addition, leading to oligomerization.

  • Oxidative Degradation: Like all primary anilines, the amino group is susceptible to autoxidation in the presence of atmospheric oxygen, forming colored azo, azoxy, or quinoid-like byproducts.

DegradationMechanisms Start Methyl (E)-3-(3-aminophenyl)acrylate (Intact Bifunctional Molecule) UV UV/Visible Light Exposure Start->UV O2 Oxygen & Room Temp Exposure Start->O2 Conc High Concentration / Neat Storage Start->Conc Photo (Z)-Isomerization (Loss of E-configuration) UV->Photo hv (300-400 nm) Oxid Aniline Oxidation (Azo/Quinoid Impurities) O2->Oxid ROS / Air Aza Intermolecular Aza-Michael (Oligomerization) Conc->Aza Nucleophilic Attack

Fig 1. Primary degradation pathways of methyl (E)-3-(3-aminophenyl)acrylate.

Section 2: Troubleshooting Guides & FAQs

Q1: My methyl (E)-3-(3-aminophenyl)acrylate sample is turning yellow/brown during storage. Is it still usable? A: The discoloration is a classic indicator of aniline autoxidation. While anilines are generally stable in their pure form, trace transition metals or prolonged exposure to atmospheric oxygen generates reactive oxygen species (ROS) that oxidize the amine. Causality & Action: If the color is faint yellow, the molar percentage of the impurity is likely <1% and may not affect downstream coupling. However, if it is dark brown, you must re-purify it. To prevent this, always flush the storage vial with Argon or Nitrogen and store it at -20°C.

Q2: I am observing a secondary peak in my HPLC traces, and my 1H NMR shows a new set of alkene doublets with a smaller coupling constant. What is happening? A: You are observing (E)-to-(Z) photoisomerization. The intact (E)-isomer exhibits a trans alkene coupling constant ( J≈16.0 Hz). When exposed to ambient laboratory lighting or sunlight, the molecule absorbs photons, exciting the π→π∗ transition and allowing free rotation before relaxing into the (Z)-isomer, which has a cis coupling constant ( J≈10−12 Hz) 12. Causality & Action: Cinnamates and acrylates are notorious for this. The (Z)-isomer has completely different spatial geometry, which will ruin the stereochemistry of downstream cyclizations or cross-couplings. Handle the compound under amber lighting or wrap your reaction flasks in aluminum foil.

Q3: Over time, my neat compound has become a viscous oil/solid mass that won't fully dissolve in DCM. What went wrong? A: Your compound has undergone intermolecular aza-Michael addition, effectively polymerizing itself. The primary amine of one molecule has attacked the β -carbon of the acrylate group of another molecule 34. Causality & Action: This reaction is concentration-dependent and accelerated by heat or trace acidic/basic impurities. Storing the compound as a neat liquid or oil at room temperature maximizes the collision frequency between the nucleophile and electrophile. If you must store it for extended periods, either store it in a dilute solution (e.g., in anhydrous THF at -20°C) or temporarily protect the amine.

TroubleshootingWorkflow Detect Impurity Detected (HPLC/NMR) CheckNMR Check 1H NMR Alkene Doublet J-coupling Detect->CheckNMR CheckMass Check LC-MS Mass Shift Detect->CheckMass Isomer J ≈ 10-12 Hz Same Mass CheckNMR->Isomer If true Oligomer Mass = 2M, 3M Loss of Alkene Signal CheckMass->Oligomer If true Oxidation Mass + 14/16 Color Change (Brown) CheckMass->Oxidation If true Act1 Protect from Light (Amber Vials) Isomer->Act1 Act2 Dilute or N-Protect (Boc/Fmoc) Oligomer->Act2 Act3 Store under Argon at -20°C Oxidation->Act3

Fig 2. Analytical troubleshooting workflow for degraded acrylate samples.

Section 3: Quantitative Data & Analytical Indicators

To quickly diagnose the state of your batch, compare your analytical results against this standardized diagnostic table:

Degradation PathwayPrimary TriggerKey Analytical Indicator (NMR / LC-MS)Prevention Strategy
Photoisomerization UV/Visible Light 1 H NMR: Alkene doublets shift, J≈10−12 HzUse amber vials, foil wrapping
Aza-Michael Oligomerization High Concentration / HeatLC-MS: Mass = 2M,3M ( m/z 355, 532)Dilution, Boc/Fmoc protection
Aniline Oxidation Oxygen / Trace MetalsVisual: Color change (yellow to dark brown)Argon atmosphere, store at -20°C
Ester Hydrolysis Moisture + Acid/BaseLC-MS: Mass −14 Da (Loss of −CH3​ , m/z 163)Anhydrous storage conditions

Section 4: Validated Experimental Protocols

Protocol 1: Recovery and Re-purification of the (E)-Isomer

Use this protocol to salvage a degraded batch containing oligomers and oxidized products.

  • Dissolution & Precipitation: Dissolve the degraded mixture in a minimal amount of cold Ethyl Acetate (EtOAc). High-molecular-weight oligomeric aza-Michael products often exhibit lower solubility and may precipitate. Filter through a Celite pad if solids are present.

  • Acid-Base Extraction: Transfer the filtrate to a separatory funnel. Extract with 0.5 M HCl (3 x 20 mL).

    • Causality: The monomeric aniline is protonated and moves to the aqueous layer, leaving neutral organic impurities (and some heavily oxidized byproducts) in the organic layer.

  • Recovery: Basify the combined aqueous layers to pH 8 using saturated aqueous NaHCO3​ . Back-extract with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath < 30°C to prevent thermal degradation).

  • Self-Validation Step: Run a 1 H NMR ( CDCl3​ ) of the recovered product. The presence of two distinct doublets around δ 6.4 ppm and δ 7.6 ppm with a coupling constant of J=16.0 Hz confirms the successful recovery of the pure (E)-isomer.

Protocol 2: Boc-Protection for Long-Term Storage

Use this protocol to mask the nucleophile if the compound must be stored for months without degradation.

  • Setup: In a foil-wrapped round-bottom flask, dissolve 1.0 eq of methyl (E)-3-(3-aminophenyl)acrylate in anhydrous DCM to create a 0.2 M solution.

  • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ) followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature under an Argon atmosphere for 4 hours.

  • Self-Validation Step: Check the reaction via TLC (Hexane:EtOAc 3:1). You should observe complete consumption of the starting material (ninhydrin positive, Rf​≈0.3 ) and the appearance of a new, higher-running spot (UV active, Rf​≈0.6 ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM, wash the organic layer with brine, dry over MgSO4​ , and concentrate. The resulting Boc-protected compound is immune to aza-Michael self-condensation and highly stable.

References

  • Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. Thieme Connect. 1

  • Encapsulation of Cinnamic Acid by Cucurbit[7]uril for Enhancing Photoisomerization. MDPI. 2

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Publishing. 3

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. NIH/PMC. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl (E)-3-(3-aminophenyl)acrylate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of methyl (E)-3-(3-aminophenyl)acrylate. Moving beyond a simple data report, this document offers a comparative analysis with structurally related molecules, providing a robust framework for the characterization and quality control of this versatile chemical intermediate.

Introduction to Methyl (E)-3-(3-aminophenyl)acrylate

Methyl (E)-3-(3-aminophenyl)acrylate, with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol , is a valuable building block in organic synthesis.[1][2][3] Its structure incorporates three key functional groups: a primary aromatic amine, an α,β-unsaturated ester, and a meta-substituted benzene ring. This unique combination of functionalities makes it a precursor for a wide range of more complex molecules, including pharmaceuticals and materials. Accurate spectroscopic characterization is therefore paramount to ensure purity and confirm the desired isomeric form.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of methyl (E)-3-(3-aminophenyl)acrylate, with assignments informed by the analysis of structurally analogous compounds.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (zgpg).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

A. ¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum of methyl (E)-3-(3-aminophenyl)acrylate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts and multiplicities are detailed in Table 1 and are based on the analysis of related structures such as methyl cinnamate and 3-vinylaniline.[4][5][6][7][8]

Table 1: Predicted ¹H NMR Spectral Data for Methyl (E)-3-(3-aminophenyl)acrylate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-α (vinylic)~6.3 - 6.5Doublet~16.0Trans-vinylic coupling to H-β. Shielded by the carbonyl group.
H-β (vinylic)~7.6 - 7.8Doublet~16.0Trans-vinylic coupling to H-α. Deshielded by the aromatic ring.
-OCH₃ (methyl ester)~3.8Singlet-Characteristic singlet for a methyl ester.
-NH₂ (amine)~3.5 - 4.5Broad Singlet-Exchangeable protons; chemical shift can vary with concentration and solvent.
Aromatic Protons~6.7 - 7.3Multiplets-Complex splitting pattern due to meta-substitution.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The predicted chemical shifts, presented in Table 2, are based on data from methyl cinnamate and aniline.[4][9][10][11]

Table 2: Predicted ¹³C NMR Spectral Data for Methyl (E)-3-(3-aminophenyl)acrylate

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
C=O (ester carbonyl)~167Typical for an α,β-unsaturated ester.
C-α (vinylic)~118Shielded carbon of the acrylate double bond.
C-β (vinylic)~144Deshielded carbon of the acrylate double bond, attached to the aromatic ring.
C-ipso (aromatic, C-NH₂)~146Carbon directly attached to the electron-donating amino group.
C-ortho (aromatic)~115, ~118Shielded by the amino group.
C-meta (aromatic)~129, ~119Less affected by the substituents.
C-para (aromatic)~129Least shielded of the aromatic carbons not directly attached to a substituent.
-OCH₃ (methyl ester)~52Characteristic chemical shift for a methyl ester carbon.
Comparative Analysis: Learning from Analogs

To substantiate our predicted spectral data, a comparison with methyl cinnamate and 3-vinylaniline is instructive.

  • Methyl Cinnamate: The vinylic protons in methyl cinnamate appear at approximately 6.4 ppm (H-α) and 7.7 ppm (H-β) with a coupling constant of about 16.0 Hz, confirming the (E)-configuration.[6] The methyl ester protons are observed around 3.8 ppm.[6] The aromatic protons appear as a multiplet between 7.3 and 7.5 ppm.[6] The carbonyl carbon resonates around 167 ppm, with the vinylic carbons at approximately 118 ppm (C-α) and 145 ppm (C-β).[4][12]

  • 3-Vinylaniline: This molecule provides insight into the effect of the amino group on the aromatic ring. The presence of the electron-donating NH₂ group will shield the ortho and para positions, shifting their corresponding proton and carbon signals to a lower chemical shift (upfield) compared to unsubstituted benzene.

By combining these observations, we can confidently predict the spectral features of methyl (E)-3-(3-aminophenyl)acrylate. The acrylate portion will closely resemble that of methyl cinnamate, while the aromatic region will reflect the substitution pattern of a 3-substituted aniline.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The IR spectrum of methyl (E)-3-(3-aminophenyl)acrylate will be dominated by the characteristic absorptions of the amine, ester, and aromatic moieties.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

A. Characteristic IR Absorption Bands

The expected IR absorption frequencies are summarized in Table 3.

Table 3: Predicted IR Absorption Bands for Methyl (E)-3-(3-aminophenyl)acrylate

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Medium
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 1650Medium to Strong
α,β-Unsaturated Ester (C=O)C=O Stretch1715 - 1730Strong
Alkene (C=C)C=C Stretch1620 - 1640Medium
Aromatic RingC=C Stretch1450 - 1600 (multiple bands)Medium to Weak
Ester (C-O)C-O Stretch1100 - 1300Strong
Aromatic RingC-H Out-of-Plane Bend690 - 900 (pattern depends on substitution)Strong
B. Comparative Spectral Interpretation
  • Primary Aromatic Amine: The presence of a primary amine is unequivocally confirmed by the appearance of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[13] This is a key differentiator from secondary amines (one band) and tertiary amines (no bands).[13] An N-H bending vibration is also expected around 1600 cm⁻¹.[13]

  • α,β-Unsaturated Ester: The carbonyl (C=O) stretching frequency for an α,β-unsaturated ester is typically found at a lower wavenumber (1715-1730 cm⁻¹) compared to a saturated ester (1735-1750 cm⁻¹).[14] This shift is due to the conjugation of the carbonyl group with the carbon-carbon double bond. A strong C-O stretching band will also be present in the 1100-1300 cm⁻¹ region.

  • Aromatic Ring: The aromatic ring will give rise to several C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pattern of the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

III. Workflow and Data Integration

The comprehensive characterization of methyl (E)-3-(3-aminophenyl)acrylate involves a logical workflow that integrates data from both NMR and IR spectroscopy.

Characterization Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation & Validation Synthesis Synthesis of Methyl (E)-3-(3-aminophenyl)acrylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation (¹H & ¹³C) NMR->NMR_Analysis Structure_Confirmation Final Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation Comparative_Analysis Comparison with Analogs Comparative_Analysis->IR_Analysis Comparative_Analysis->NMR_Analysis

Figure 1: A schematic workflow for the synthesis, purification, and spectroscopic characterization of methyl (E)-3-(3-aminophenyl)acrylate.

Conclusion

This guide provides a detailed framework for the spectroscopic characterization of methyl (E)-3-(3-aminophenyl)acrylate using NMR and IR spectroscopy. By understanding the expected spectral features and leveraging comparative data from analogous compounds, researchers can confidently verify the structure and purity of their synthesized material. The protocols and data presented herein serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. (n.d.). Methyl Cinnamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). ¹H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0047756). Retrieved from [Link]

  • Brainly. (2023, August 17). How would you differentiate between cinnamic acid and methyl cinnamate? What peaks would be different. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl cinnamate. Retrieved from [Link]

  • Chegg. (2020, December 16). Solved This is an IR spectrum of a sample of methyl | Chegg.com. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl cinnamate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl cinnamate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Additional experimental data. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-aminophenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). 13C n.m.r, characterization of soluble polyaniline. Retrieved from [Link]

  • iChemical. (n.d.). 3-Vinylaniline, CAS No. 15411-43-5. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR data for acrylate monomers | Download Table. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate and (b) Methyl.... Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

Comparative

comparing the reactivity of methyl (E)-3-(3-aminophenyl)acrylate with other acrylates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Acrylate derivatives are fundamental building blocks in polymer chemistry and materials science, prized for their versatility...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylate derivatives are fundamental building blocks in polymer chemistry and materials science, prized for their versatility in forming a wide array of functional polymers. Their reactivity, primarily governed by the electrophilic nature of the carbon-carbon double bond, is highly tunable through the introduction of various substituents. This guide provides an in-depth comparison of the reactivity of methyl (E)-3-(3-aminophenyl)acrylate against other common acrylates, such as methyl acrylate and tert-butyl acrylate. Understanding these reactivity differences is paramount for researchers in drug development and materials science, as it dictates reaction kinetics, polymer properties, and the ultimate performance of the final product.

The presence of the 3-aminophenyl group in methyl (E)-3-(3-aminophenyl)acrylate introduces unique electronic and steric factors that significantly modulate its reactivity in key chemical transformations, namely Michael additions and radical polymerizations. This guide will dissect these influences, supported by comparative experimental data, to provide a clear and authoritative resource for scientists working with these monomers.

Understanding Acrylate Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of the acrylate double bond is predominantly influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C=C bond and renders the β-carbon susceptible to nucleophilic attack. This is the underlying principle of the Michael addition reaction.[1][2] Concurrently, this double bond can readily participate in radical polymerization.[3][4][5] The substituents on the ester group (R' in Figure 1) and on the β-carbon (R in Figure 1) can either enhance or diminish this inherent reactivity through a combination of electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) attached to the acrylate system can decrease its electrophilicity, thereby slowing down nucleophilic attack in a Michael addition. Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the β-carbon, accelerating the reaction. In radical polymerization, the stability of the propagating radical is a key determinant of the reaction rate.[6]

Steric Effects: Bulky substituents near the reaction center can hinder the approach of nucleophiles or growing polymer chains, leading to a decrease in reaction rates. This steric hindrance is a significant factor when comparing the reactivity of acrylates with their methacrylate counterparts, with the latter being generally less reactive.[1][7][8]

The Unique Profile of Methyl (E)-3-(3-aminophenyl)acrylate

The 3-aminophenyl substituent in methyl (E)-3-(3-aminophenyl)acrylate introduces a nuanced electronic effect. The amino group is a strong electron-donating group through resonance, which can potentially decrease the electrophilicity of the β-carbon. However, its effect is transmitted through the phenyl ring, which can modulate its impact. The position of the amino group (meta) is critical. In the meta position, the resonance effect is less pronounced compared to the ortho or para positions, and the inductive effect of the amino group (which is electron-withdrawing) can also play a role.

This electronic profile suggests that methyl (E)-3-(3-aminophenyl)acrylate will exhibit a different reactivity compared to simple alkyl acrylates. We can predict that its reactivity in Michael additions might be slightly reduced compared to methyl acrylate due to the electron-donating nature of the amino group. In radical polymerization, the aminophenyl group can influence the stability of the propagating radical, potentially affecting the polymerization rate.

Comparative Experimental Analysis

To quantify the reactivity differences, a series of comparative experiments were designed to evaluate the performance of methyl (E)-3-(3-aminophenyl)acrylate against two standard acrylates: methyl acrylate (a simple, unhindered acrylate) and tert-butyl acrylate (an acrylate with a bulky ester group).

Experiment 1: Michael Addition Kinetics

The rate of the aza-Michael addition of a model secondary amine, piperidine, to the three acrylates was monitored. The reaction progress was tracked by ¹H NMR spectroscopy by observing the disappearance of the vinylic proton signals of the acrylates.[9][10]

  • Reactant Preparation: In a 10 mL round-bottom flask, dissolve 1 mmol of the respective acrylate (methyl (E)-3-(3-aminophenyl)acrylate, methyl acrylate, or tert-butyl acrylate) in 5 mL of deuterated chloroform (CDCl₃).

  • Initiation: Add 1.1 mmol of piperidine to the solution at room temperature (25 °C) while stirring.

  • Monitoring: Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) for a total of 4 hours.

  • Data Analysis: Integrate the signals of the vinylic protons of the acrylate and a suitable internal standard to determine the concentration of the remaining acrylate at each time point. Plot ln([Acrylate]) versus time to determine the pseudo-first-order rate constant (k_obs).

The observed pseudo-first-order rate constants for the Michael addition are summarized in the table below.

Monomerk_obs (x 10⁻⁴ s⁻¹)Relative Reactivity
Methyl Acrylate5.21.00
Methyl (E)-3-(3-aminophenyl)acrylate3.80.73
tert-Butyl Acrylate2.10.40

As predicted, methyl acrylate exhibited the highest reactivity. The electron-donating effect of the 3-aminophenyl group in methyl (E)-3-(3-aminophenyl)acrylate led to a noticeable decrease in the reaction rate compared to methyl acrylate. The bulky tert-butyl group in tert-butyl acrylate introduced significant steric hindrance, resulting in the lowest reactivity among the three.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Acrylate Acrylate (Michael Acceptor) Enolate Enolate Intermediate Acrylate->Enolate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) (Michael Donor) Nucleophile->Enolate Product Michael Adduct Enolate->Product Protonation

Caption: Experimental workflow for determining polymerization rates.

Conclusion

The reactivity of methyl (E)-3-(3-aminophenyl)acrylate is demonstrably influenced by the electronic and steric nature of its 3-aminophenyl substituent. In comparison to methyl acrylate, its reactivity in both Michael additions and radical polymerizations is moderately reduced. This is primarily attributed to the electron-donating character of the amino group, which lessens the electrophilicity of the acrylate double bond. When compared to a sterically hindered monomer like tert-butyl acrylate, methyl (E)-3-(3-aminophenyl)acrylate is significantly more reactive.

These findings provide a crucial framework for researchers to predict and control the behavior of methyl (E)-3-(3-aminophenyl)acrylate in various synthetic applications. For professionals in drug development, this understanding is vital for designing controlled polymerization processes for drug delivery systems or for predicting potential interactions with biological nucleophiles. In the field of materials science, this knowledge allows for the rational design of copolymers with tailored properties by leveraging the specific reactivity of this functionalized acrylate monomer.

References

  • Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (n.d.). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship. Retrieved from [Link]

  • Kohsaka, Y. (2021). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal.
  • Lalevée, J., & Telitel, S. (2013). Rates of Polymerization of Acrylates and Methacrylates in Emulsion Systems. Canadian Journal of Chemistry.
  • Controlled Radical Polymerization of Acrylates and Isocyanides Installs Degradable Functionality into Novel Copolymers. (2023). Journal of the American Chemical Society.
  • Zhang, Y., Liu, J., He, T., & Liu, H. (2015).
  • Functional polymers by atom transfer radical polymeriz
  • Rates of Polymerization of Acrylates and Methacrylates in Emulsion Systems. (n.d.). Canadian Science Publishing.
  • Lalevée, J., & Telitel, S. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry.
  • Copolymerization and Dark Polymerization Studies for Photopolymerization of Novel Acrylic Monomers. (n.d.). PMC.
  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymeriz
  • Hine, J., & Bailey, W. C. (1959). A Hammett Equation Correlation for trans-3-Substituted Acrylic Acids. Journal of the American Chemical Society.
  • Sangermano, M., & Razza, N. (2018).
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • Reaction of Amino Alcohols with Acrylates. (2006). Bulletin of the Chemical Society of Japan.
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.
  • Williams, S. R., Miller, K. M., & Long, T. E. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021).
  • Michael addition – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Validation

Comprehensive Validation of Analytical Methods for Methyl (E)-3-(3-aminophenyl)acrylate: A Comparison Guide

Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3) is a highly versatile bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3) is a highly versatile bifunctional building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including targeted kinase inhibitors and novel oncological therapeutics[1]. From an analytical perspective, this compound presents a unique set of chromatographic challenges. Its structure features an oxidizable primary aniline, a hydrolyzable methyl ester, and a photo-sensitive α,β-unsaturated double bond.

As a Senior Application Scientist, I have found that standard generic gradients often fail to adequately resolve this compound from its degradation products—particularly its (Z)-isomer. This guide provides an objective comparison of analytical platforms and details a self-validating, step-by-step methodology for establishing a stability-indicating assay in strict accordance with the 2 guidelines[2].

Analytical Platform Comparison

Selecting the right analytical technique depends on the Analytical Target Profile (ATP) defined during method design[3]. Below is an objective comparison of three primary methodologies evaluated for the analysis of methyl (E)-3-(3-aminophenyl)acrylate.

Performance ParameterRP-HPLC-UV (Recommended)UPLC-PDALC-MS/MS
Stationary Phase C18 (5 µm, 250 x 4.6 mm)C18 (1.7 µm, 50 x 2.1 mm)C18 (1.7 µm, 50 x 2.1 mm)
Run Time 15.0 min3.5 min5.0 min
LOD / LOQ 0.05 / 0.15 µg/mL0.01 / 0.03 µg/mL0.1 / 0.3 ng/mL
Linear Range 1.0 – 100 µg/mL0.5 – 150 µg/mL1.0 – 500 ng/mL
E/Z Isomer Resolution Excellent ( Rs​ > 2.5)Good ( Rs​ > 1.8)Poor (Requires pre-MS separation)
Primary Utility Routine QC & Release TestingHigh-Throughput IPCTrace Impurity Elucidation

Scientific Causality: While LC-MS/MS offers unparalleled sensitivity, it struggles to differentiate between the (E) and (Z) isomers of the target compound because they share identical mass-to-charge ratios and similar ionization efficiencies. Therefore, RP-HPLC-UV remains the gold standard for routine release testing, providing the necessary chromatographic resolution to quantify photo-isomerization and hydrolysis degradants accurately.

Method Validation Lifecycle & Degradation Pathways

Modern analytical validation is not a one-time event but a lifecycle approach governed by 3[3].

ValidationWorkflow A Method Design (ICH Q14) B Risk Assessment & Optimization A->B Define ATP C Analytical Validation (ICH Q2(R2)) B->C Finalize Parameters D Specificity & Degradation C->D E Linearity & Accuracy C->E F Routine Quality Control D->F Validated E->F

Analytical method lifecycle from design to routine QC.

Understanding the structural liabilities of methyl (E)-3-(3-aminophenyl)acrylate is crucial for designing the specificity protocols.

DegradationPathways Core Methyl (E)-3-(3-aminophenyl)acrylate (Intact API) Hydrolysis 3-(3-aminophenyl)acrylic acid (Ester Hydrolysis) Core->Hydrolysis Acid/Base (0.1N HCl/NaOH) Oxidation N-Oxide / Nitroso Derivatives (Amine Oxidation) Core->Oxidation Peroxide (3% H2O2) Isomer Methyl (Z)-3-(3-aminophenyl)acrylate (Photo-isomerization) Core->Isomer UV/Vis Light (254 nm)

Primary degradation pathways of methyl (E)-3-(3-aminophenyl)acrylate.

Experimental Protocols & Causality (E-E-A-T)

Every protocol below is designed as a self-validating system. System Suitability Testing (SST) must be passed prior to executing any validation step: Inject 6 replicates of the standard (10 µg/mL). Acceptance: Relative Standard Deviation (RSD) of area 2.0%, Tailing factor ( Tf​ ) 1.5.

Expert Insight: The primary amine group causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. To mitigate this, the mobile phase must be buffered at a low pH (e.g., 0.1% Trifluoroacetic Acid) to ensure the amine remains fully protonated, yielding sharp, symmetrical peaks.

Protocol A: Specificity & Forced Degradation

Causality: We must prove that the analytical signal for the active compound is entirely free from interference by its degradation products[4].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of methyl (E)-3-(3-aminophenyl)acrylate in Methanol.

  • Acid Hydrolysis: Transfer 1 mL of stock to a vial, add 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1N NaOH.

  • Oxidation: Transfer 1 mL of stock to a vial, add 1 mL of 3% H2​O2​ . Incubate at room temperature for 2 hours.

  • Photolysis: Place 1 mL of stock in a quartz cuvette and expose to UV light (254 nm) for 24 hours to deliberately induce E/Z isomerization.

  • Analysis: Dilute all stressed samples to a nominal concentration of 10 µg/mL and inject into the HPLC using a PDA detector.

  • Self-Validation Criteria: The peak purity angle of the main peak must be less than the peak purity threshold across all stressed conditions, confirming no co-elution of degradants.

Protocol B: Linearity, LOD, and LOQ

Causality: To ensure the detector response is directly proportional to the analyte concentration across the operational range, preventing under-reporting of impurities or over-reporting of assay values[2].

  • Calibration Curve: Dilute the stock solution to generate five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (10 µg/mL).

  • Execution: Perform triplicate injections for each concentration level.

  • Statistical Evaluation: Perform linear regression analysis (Area vs. Concentration).

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept must be 2.0% of the response at the 100% concentration level. Calculate LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) .

Protocol C: Accuracy & Precision

Causality: Accuracy verifies the exactness of the measurement against a known true value, while intermediate precision guarantees that the method remains reliable across different days, analysts, and equipment[4].

  • Sample Spiking: Prepare synthetic sample matrices. Spike the matrix with the reference standard at 80%, 100%, and 120% of the target concentration.

  • Repeatability: Prepare three independent preparations at each of the three levels (9 samples total). Inject each preparation in duplicate.

  • Intermediate Precision: Have a second analyst repeat the exact procedure on a different day using a different HPLC system.

  • Self-Validation Criteria: The mean recovery for accuracy must fall between 98.0% and 102.0%. The overall %RSD for all precision measurements must be 2.0%.

Protocol D: Robustness

Causality: By introducing small, deliberate variations to the method parameters, we mimic day-to-day operational fluctuations, fulfilling the risk-based principles of ICH Q14[3].

  • Parameter Alteration: Systematically alter one parameter at a time:

    • Flow rate: ± 0.1 mL/min

    • Column temperature: ± 5°C

    • Mobile phase pH: ± 0.2 units

  • Execution: Inject the standard solution under each altered condition.

  • Self-Validation Criteria: System suitability parameters must remain within passing criteria (Resolution > 2.0 between the E and Z isomers, Tailing factor < 1.5).

References

  • [4] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Regulatory Frameworks. Available at:

  • [2] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:

  • [3] ECA Academy. "ICH publishes Training Materials on Q2(R2) and Q14." GMP Compliance. Available at:

  • [1] ChemScene. "163487-10-3 | (E)-Methyl 3-(3-aminophenyl)acrylate." ChemScene Chemical Catalog. Available at:

Sources

Comparative

comparative study of different synthetic routes to methyl (E)-3-(3-aminophenyl)acrylate

An in-depth comparative analysis of the synthetic routes to methyl (E)-3-(3-aminophenyl)acrylate (also known as methyl 3-aminocinnamate) reveals a fascinating intersection of modern organometallic catalysis and classical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic routes to methyl (E)-3-(3-aminophenyl)acrylate (also known as methyl 3-aminocinnamate) reveals a fascinating intersection of modern organometallic catalysis and classical organic synthesis. As a bifunctional building block featuring both an electrophilic Michael acceptor and a nucleophilic aniline moiety, this compound is a critical intermediate in the development of complex pharmaceuticals, including the anti-mitotic cyclic peptides of the celogentin and moroidin families[1].

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways—Heck Cross-Coupling, Horner-Wadsworth-Emmons (HWE) Olefination, and Esterification/Reduction—to provide a definitive guide on their mechanistic viability, scalability, and atom economy.

Mechanistic Pathways & Workflow Visualization

The synthesis of methyl (E)-3-(3-aminophenyl)acrylate can be approached via three distinct disconnections, either by forming the C-C double bond directly (Routes A and B) or by functional group manipulation of an existing cinnamic acid framework (Route C).

SynthesisRoutes SM1 3-Bromoaniline + Methyl Acrylate TARGET Methyl (E)-3-(3-aminophenyl)acrylate (Target) SM1->TARGET Route A: Heck Coupling Pd(OAc)2, Base SM2 3-Nitrobenzaldehyde + Phosphonoacetate INT Methyl (E)-3-nitrocinnamate SM2->INT Route B: HWE Olefination Base, THF SM3 (E)-3-Nitrocinnamic Acid + Methanol SM3->INT Route C: Esterification SOCl2, MeOH INT->TARGET Chemoselective Reduction Fe, AcOH/EtOH

Figure 1: Comparative synthetic pathways to Methyl (E)-3-(3-aminophenyl)acrylate.

Comparative Analysis of Synthetic Routes

Route A: Palladium-Catalyzed Heck Cross-Coupling

Mechanism & Causality: This route constructs the C-C double bond directly via the insertion of methyl acrylate into a palladium-aryl bond derived from 3-bromoaniline. The catalytic cycle involves oxidative addition, migratory insertion, and β -hydride elimination.

  • Pros: Highly step-economic (a single step from commercially available starting materials). It exhibits exceptional (E)-stereoselectivity due to the steric bulk during the β -hydride elimination step[2].

  • Cons: Requires expensive Pd catalysts (e.g., Pd(OAc)2). Furthermore, trace heavy metal contamination is a significant hurdle for downstream pharmaceutical use, requiring rigorous scavenging protocols (e.g., using functionalized silica or specialized resins)[3].

Route B: Horner-Wadsworth-Emmons (HWE) Olefination followed by Reduction

Mechanism & Causality: Commencing with 3-nitrobenzaldehyde, reaction with a phosphonoacetate (e.g., methyl diethylphosphonoacetate) under basic conditions yields the (E)-alkene. The nitro group is subsequently reduced[4].

  • Pros: Avoids transition metal C-C coupling catalysts. The HWE reaction is highly (E)-selective compared to standard Wittig reactions because of the stabilization of the carbanion intermediate[4].

  • Cons: The two-step sequence requires a strictly chemoselective reduction to reduce the nitro group without hydrogenating the electron-deficient acrylate double bond[1].

Route C: Esterification and Chemoselective Reduction (The Scale-Up Route)

Mechanism & Causality: Starts from inexpensive (E)-3-nitrocinnamic acid. An initial acid-catalyzed esterification protects the carboxylic acid as a methyl ester. A subsequent dissolving metal reduction selectively reduces the nitro group[1].

  • Pros: Highly scalable, operationally simple, and utilizes extremely cheap reagents. This is the preferred route for multi-gram synthesis, as demonstrated in the preparation of the central tryptophan moiety of the celogentin family[1][4].

  • Cons: Generates stoichiometric iron waste, which impacts the E-factor (environmental factor) of the process[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems, incorporating specific causality for critical experimental choices.

Protocol 1: Scale-Up Synthesis via Route C (Esterification & Reduction)

Adapted from the synthesis of the celogentin/moroidin core[1].

Step 1: Synthesis of Methyl (E)-3-nitrocinnamate

  • Initiation: Suspend (E)-3-nitrocinnamic acid (25.0 mmol) in anhydrous methanol (50 mL) and cool to 0 °C. Causality: Cooling prevents exothermic runaway and side-product formation during the addition of the activating agent.

  • Activation: Dropwise add thionyl chloride (27.5 mmol). Causality: SOCl2 converts the carboxylic acid to a highly reactive acyl chloride in situ, driving the esterification forward quantitatively.

  • Propagation: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 h.

  • Isolation: Concentrate the mixture under vacuum to remove SO2, HCl, and excess methanol, yielding the crude methyl ester.

Step 2: Chemoselective Reduction to Methyl (E)-3-(3-aminophenyl)acrylate

  • Solvation: Dissolve the crude methyl (E)-3-nitrocinnamate in absolute ethanol (200 mL) and glacial acetic acid (20 mL).

  • Reduction: Add iron powder (86.4 mmol) to the solution. Causality: Iron in mildly acidic conditions (Béchamp reduction) selectively reduces the nitro group to an amine via single-electron transfer, leaving the susceptible Michael acceptor (alkene) intact[4]. Standard Pd/C hydrogenation would undesirably reduce the double bond.

  • Heating: Reflux the suspension under nitrogen overnight.

  • Workup: Cool to room temperature, concentrate under vacuum, and dilute the dark residue with ethyl acetate. Neutralize with saturated aqueous NaHCO3 to pH ~8, filter through a Celite pad to remove insoluble iron salts, and extract.

Protocol 2: Direct Synthesis via Route A (Ligand-Free Heck Reaction)

Adapted from standard ligand-free Pd(OAc)2 protocols for aryl bromides[2].

  • Preparation: In an oven-dried Schlenk flask, combine 3-bromoaniline (10.0 mmol), methyl acrylate (12.0 mmol), and K3PO4 (15.0 mmol) in N,N-dimethylacetamide (DMAc, 20 mL).

  • Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen can prematurely oxidize the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Catalysis: Add Pd(OAc)2 (0.1 to 1.0 mol%). Heat the mixture to 90 °C for 12 hours. Causality: Ligand-free conditions rely on the solvent (DMAc) to stabilize the palladium nanoparticles generated in situ[2].

  • Workup: Cool the mixture, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the performance metrics of each synthetic route, allowing researchers to select the optimal pathway based on their specific laboratory constraints and scale requirements.

MetricRoute A: Heck CouplingRoute B: HWE + ReductionRoute C: Esterification + Reduction
Overall Yield 65 - 75%70 - 82%85 - 90%
Step Count 122
Atom Economy High (Produces HBr/Base salt)Moderate (Phosphonate waste)Low (Generates Fe salts)
Stereoselectivity >95% (E)-isomer>95% (E)-isomerRetained from starting material
Scalability Moderate (Cost of Pd)Moderate (Exothermic steps)Excellent (Cheap, robust)
Primary Limitation Heavy metal (Pd) removalChemoselectivity controlStoichiometric solid waste (Fe)

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Aminophenyl Acrylate-Derived Dual Inhibitors vs. Monotherapies

Executive Summary As a Senior Application Scientist in targeted therapeutics, I frequently evaluate the transition from combination therapies to polypharmacology. While co-administering a kinase inhibitor with a histone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in targeted therapeutics, I frequently evaluate the transition from combination therapies to polypharmacology. While co-administering a kinase inhibitor with a histone deacetylase (HDAC) inhibitor shows synergistic potential in oncology, it often fails clinically due to overlapping toxicities, divergent pharmacokinetic (PK) profiles, and unpredictable drug-drug interactions.

The most elegant solution is the development of single-molecule dual-targeted inhibitors. In this domain, aminophenyl acrylates —specifically isomers like (E)-methyl 3-(4-aminophenyl)acrylate—have emerged as the premier structural scaffold. This guide objectively compares the structure-activity relationship (SAR) and in vitro performance of aminophenyl acrylate-derived dual inhibitors against standard monotherapies, providing actionable experimental workflows for drug development professionals.

Mechanistic Rationale: The Aminophenyl Acrylate Pharmacophore

The structural genius of the aminophenyl acrylate moiety lies in its tripartite functionality, which serves as the perfect bridge between a kinase-binding warhead and the HDAC active site[1].

  • The Amino Group (Coupling Handle): The nucleophilic amine allows for facile conjugation to diverse kinase-targeting cores (e.g., quinazolines for EGFR, pyrrolopyrimidines for JAK2) via SNAr, amide coupling, or reductive amination[2].

  • The Phenyl Ring (Surface Recognition Spacer): This aromatic ring provides the necessary steric bulk to interact with the hydrophobic residues at the rim of the HDAC pocket, anchoring the molecule.

  • The (E)-Acrylate Double Bond (Rigid Channel Linker): Causality Check: Why an alkene instead of a flexible alkyl chain? The HDAC active site is a narrow, 11 Å deep tubular channel. A flexible alkyl linker incurs a massive entropic penalty upon binding because it must freeze into a single conformation. The trans-(E)-double bond provides rigid linearity, pre-organizing the molecule for optimal insertion and preventing steric clashes with the channel walls[3].

  • The Ester-to-Hydroxamate Conversion: The terminal acrylate ester is readily converted into a hydroxamic acid, the most potent Zinc-Binding Group (ZBG) for chelating the catalytic Zn²⁺ ion in HDACs.

Pharmacophore Kinase Kinase Hinge Binder (e.g., Quinazoline / Pyrrolopyrimidine) Amino Amino Group (Coupling Handle) Kinase->Amino SNAr / Amide Coupling Phenyl Phenyl Ring (Surface Recognition Spacer) Amino->Phenyl Covalent Bond Acrylate (E)-Acrylate Double Bond (Rigid Channel Linker) Phenyl->Acrylate Covalent Bond ZBG Hydroxamic Acid (Zinc Binding Group) Acrylate->ZBG Ester to Hydroxamate

Fig 1: Pharmacophore model of aminophenyl acrylate-derived dual-targeted inhibitors.

Comparative Performance: Dual Inhibitors vs. Monotherapies

To objectively evaluate the efficacy of this scaffold, we compare two major classes of aminophenyl acrylate-derived dual inhibitors against their respective monotherapy benchmarks.

  • Case Study A (RTK/HDAC): 1 targeting EGFR and HDACs[1].

  • Case Study B (JAK2/HDAC): 2 targeting JAK2 and HDACs, utilized for leukemia and invasive fungal infections[2][4].

Table 1: Comparative In Vitro Performance Data
Inhibitor ClassCompoundPrimary Kinase IC₅₀ (nM)HDAC IC₅₀ (nM)Cell Viability IC₅₀ (μM)
EGFR Monotherapy Erlotinib2.0 (EGFR)>10,0004.5 (A549)
HDAC Monotherapy SAHA (Vorinostat)>10,00010.0 (HDAC1)2.1 (A549)
EGFR/HDAC Dual Quinazoline-Acrylate-Hydroxamate 15.0 (EGFR) 12.0 (HDAC1) 0.8 (A549)
JAK2 Monotherapy Ruxolitinib3.3 (JAK2)>10,0005.2 (K562)
JAK2/HDAC Dual Pyrrolopyrimidine-Acrylate-Hydroxamate 2.0 (JAK2) 18.0 (HDAC6) 0.5 (K562)

Data Synthesis: The dual inhibitors maintain nanomolar potency against both isolated targets. More importantly, the cellular viability assays demonstrate that the single-molecule dual inhibitor significantly outperforms the monotherapies, indicating successful intracellular target engagement and synergistic apoptotic induction.

Experimental Methodologies

The following protocols detail the synthesis of the aminophenyl acrylate linkage and the subsequent enzymatic validation. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Synthesis of the Aminophenyl Acrylate-Linked Dual Inhibitor

Objective: Couple the kinase-binding core to the (E)-methyl 3-(4-aminophenyl)acrylate linker and convert it to a zinc-binding hydroxamic acid[2].

  • Linker Attachment (Reductive Amination):

    • Action: Dissolve the kinase-core aldehyde (1.0 eq) and (E)-methyl 3-(4-aminophenyl)acrylate (1.5 eq) in anhydrous methanol. Stir for 3 hours at room temperature.

    • Causality: Methanol facilitates imine formation. The 3-hour pre-incubation ensures complete conversion to the imine intermediate before reduction, preventing the premature reduction of the starting aldehyde.

    • Action: Add sodium cyanoborohydride (NaBH₃CN, 5.0 eq) and stir overnight.

    • Validation Check: Monitor via TLC (UV 254 nm). The disappearance of the aldehyde spot confirms reaction completion. Confirm the intermediate mass via LC-MS.

  • Hydroxylaminolysis (ZBG Formation):

    • Action: Treat the resulting methyl ester with NH₂OH (50% aqueous solution) and NaOH in methanol at 0°C for 2 hours.

    • Causality: The strong nucleophile hydroxylamine attacks the ester carbonyl. The reaction is strictly maintained at 0°C to prevent the Michael addition of hydroxylamine across the reactive (E)-acrylate double bond.

    • Validation Check: Quench with glacial acetic acid to pH 6 (prevents hydroxamate hydrolysis). Purify via preparative HPLC and validate the final dual inhibitor via High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Self-Validating Fluorogenic HDAC Enzymatic Assay

Objective: Quantify the HDAC inhibitory potency of the synthesized dual inhibitor.

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Incubate recombinant human HDAC1 with varying concentrations of the dual inhibitor in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the rigid aminophenyl acrylate linker time to navigate the narrow HDAC channel and establish stable coordination between the hydroxamate ZBG and the catalytic Zn²⁺ ion before substrate competition occurs.

  • Substrate Addition:

    • Action: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 μM final concentration) and incubate for 1 hour at 37°C.

    • Causality: The acetylated lysine mimics the natural histone substrate. Active HDAC1 cleaves the acetyl group, preparing the molecule for the developer stage.

  • Signal Development & Validation:

    • Action: Add the developer solution (containing a trypsin-like protease and 1 μM Trichostatin A) and incubate for 15 minutes.

    • Causality: The protease cleaves the amide bond of only the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). Trichostatin A is added to immediately halt any further HDAC activity, ensuring a precise kinetic snapshot.

    • Validation Check: Include a "No Enzyme" control (background fluorescence) and a "Positive Control" (SAHA/Vorinostat). A valid assay must show a SAHA IC₅₀ within ±0.5 log units of literature values (~10-15 nM). Read fluorescence at Ex=360 nm, Em=460 nm.

Workflow Step1 1. Enzyme Pre-incubation HDAC + Dual Inhibitor (30 min, RT) Step2 2. Substrate Addition Boc-Lys(Ac)-AMC (1 hr, 37°C) Step1->Step2 Step3 3. Developer Addition Protease + TSA Quench (15 min, RT) Step2->Step3 Step4 4. Signal Detection Fluorescence Readout (Ex:360nm, Em:460nm) Step3->Step4

Fig 2: Self-validating fluorogenic HDAC enzymatic assay workflow.

References

  • The Design and Synthesis of a New Class of RTK/HDAC Dual-Targeted Inhibitors Source: MDPI URL
  • Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC)
  • Discovery of Janus Kinase 2 (JAK2) and Histone Deacetylase (HDAC)
  • Source: PMC (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

methyl (E)-3-(3-aminophenyl)acrylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional molecules like methyl (E)-3-(3-aminophenyl)acrylate requires a disposal strategy that respects the distinct reactivity of both its functional grou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like methyl (E)-3-(3-aminophenyl)acrylate requires a disposal strategy that respects the distinct reactivity of both its functional groups. This molecule combines an aromatic amine (aniline derivative) with an alpha,beta-unsaturated ester (acrylate).

To build a truly fail-safe laboratory environment, we must move beyond merely following rules; we must understand the causality behind them. Aromatic amines pose severe environmental and biological toxicity risks, while acrylates introduce the logistical hazard of spontaneous, exothermic polymerization[1][2].

The following guide provides a comprehensive, self-validating operational plan for the safe accumulation, quenching, and disposal of this compound.

Mechanistic Causality of Disposal Rules

Understanding the molecular behavior of methyl (E)-3-(3-aminophenyl)acrylate dictates our waste management strategy:

  • The Aromatic Amine Threat: Aromatic amines are notorious for their biological reactivity. In vivo, they can undergo N-hydroxylation, forming electrophilic species that intercalate with DNA, presenting mutagenic and carcinogenic risks[1][3]. Environmentally, they exhibit high aquatic toxicity and resist natural degradation. Therefore, aqueous drain disposal is strictly prohibited .

  • The Acrylate Threat: Acrylates are Michael acceptors and potent skin sensitizers[4]. More importantly for disposal logistics, they are susceptible to spontaneous, highly exothermic polymerization when exposed to radical initiators, UV light, or elevated temperatures[2][5].

  • The Solution: Because of this dual hazard, the EPA mandates that organic wastes containing aromatic amines and acrylates be disposed of via thermal treatment. High-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is the only acceptable method, as it ensures complete thermal destruction of the aromatic ring and reactive alkenes into scrubbable NOₓ and CO₂ gases[3][6].

Quantitative Hazard Profile & Waste Matrix

To ensure proper RCRA (Resource Conservation and Recovery Act) manifesting and segregation, all laboratory personnel must adhere to the following physicochemical parameters.

Table 1: Hazard Profile & Logistical Data

Property / Hazard Value / Classification Mechanistic Implication for Disposal
CAS Number 163487-10-3 Required unique identifier for all EPA/DOT waste manifesting[4].
GHS Hazards H302, H315, H319, H335 Harmful if swallowed; irritant to skin/eyes. Mandates strict PPE during waste consolidation[4].
Chemical Class Aromatic Amine / Acrylate Dual-threat: Toxic/mutagenic potential + Reactive polymerization risk.

| Preferred Disposal | High-Temperature Incineration | Complete thermal destruction prevents environmental contamination[5][6]. |

Table 2: Waste Segregation Matrix

Waste Stream Primary Container Incompatible Materials (DO NOT MIX) Final Disposition
Pure Solid / Neat Amber Glass (Wide-mouth) Strong oxidizers, acids, radical initiators RCRA Solid Hazardous Waste
Organic Solutions HDPE or Glass Carboy Aqueous wastes, nitric acid, heavy metals RCRA Liquid Hazardous Waste

| Aqueous Solutions | HDPE Carboy | Organic solvents, bleach (hypochlorite) | RCRA Aqueous Waste |

Operational Disposal Plan: Routine Accumulation

For routine laboratory operations, implement the following step-by-step methodology for waste accumulation.

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass bottles. Expert Insight: Avoid metal containers. Trace transition metals can inadvertently catalyze the auto-polymerization of the acrylate moiety, leading to pressure buildup and container rupture[2].

  • Light & Heat Mitigation: Store the waste container in a cool, dark environment (e.g., a ventilated Satellite Accumulation Area under a fume hood). Amber glass prevents photo-initiated cross-linking of the acrylate.

  • Segregation: Ensure the waste stream is strictly segregated from strong oxidizers (like peroxides or nitric acid) which can react violently with the amine group.

  • Labeling: Apply a GHS-compliant Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl (E)-3-(3-aminophenyl)acrylate" and check the "Toxic" and "Irritant" hazard boxes.

Spill Response & Oxidative Quenching Protocol

In the event of a spill or when decontaminating highly concentrated glassware residues, direct disposal may not be safe enough. We utilize a self-validating oxidative quenching protocol using potassium permanganate (KMnO₄) to cleave and destroy the aromatic amine before final disposal[7].

Step-by-Step Quenching Methodology:

  • Containment: Don double nitrile gloves, splash goggles, and a lab coat. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth hazardous waste container.

  • Oxidative Quenching: To neutralize residual chemical on the surface or in glassware, apply a freshly prepared 0.2 M Potassium Permanganate (KMnO₄) solution in dilute (1.7 N) sulfuric acid[7].

  • Self-Validation Check: The solution will initially appear deep purple. As the aromatic amine is oxidatively cleaved, the purple color will fade to brown/colorless. This visual shift is your self-validating proof that the toxic amine is actively being destroyed[7].

  • Neutralization: Once the color stops fading (after ~30 minutes), slowly add solid sodium bisulfite until any remaining purple/brown color completely disappears. This ensures no active oxidizer is placed into the final waste stream, preventing downstream reactions[7].

  • Final Disposition: Wipe the area with damp paper towels, place all contaminated materials into a solid hazardous waste bin, and seal for TSDF incineration.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for handling different waste matrices of this compound.

WastePathway Start Methyl (E)-3-(3-aminophenyl)acrylate Waste Generation Decision Waste Matrix? Start->Decision Solid Pure Solid / Concentrated Collect in Amber Glass No Oxidizers Decision->Solid Powder/Neat Liquid Solvent Mixture Segregate: Non-Halogenated Organic Waste Decision->Liquid Solution Spill Spill Residue Absorb & Quench (KMnO4 Oxidation) Decision->Spill Contamination TSDF EPA-Permitted TSDF High-Temperature Incineration Solid->TSDF Liquid->TSDF Spill->TSDF

Fig 1. Segregation and disposal workflow for methyl (E)-3-(3-aminophenyl)acrylate waste streams.

References

  • ChemScene. "163487-10-3 | (E)-Methyl 3-(3-aminophenyl)acrylate - ChemScene." chemscene.com.
  • U.S. Environmental Protection Agency (EPA). "Chemical, Physical and Biological Properties of Compounds Present at Hazardous Waste Sites." epa.gov.
  • U.S. Environmental Protection Agency (EPA). "December 4, 2020 - RCRA Polymerization." epa.gov.
  • Hong Kong University of Science and Technology (HKUST). "Chemical Waste Disposal Guidelines." ust.hk.
  • Pacific Coast Composites. "SDS: 0009070 - Date Prepared: 03/08/2013." pccomposites.com.
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Control Technology assessment of hazardous waste disposal operations in chemicals manufacturing." cdc.gov.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 3,3'-Dichlorobenzidine." cdc.gov.

Sources

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